2-Aminofluorene
Beschreibung
This compound is a brown crystal powder. (NTP, 1992)
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049223 | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminofluorene is a brown crystal powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, estimated water solubility of 33 mg/l at 25 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000279 [mmHg] | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM DIL ALC, LONG PLATES FROM DIL ALCOHOL | |
CAS No. |
153-78-6 | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A69OS195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
257 to 261 °F (NTP, 1992), 131-132 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminofluorene: Discovery, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Discovery and Historical Context
The journey of 2-aminofluorene (2-AF) is intrinsically linked to the broader history of coal tar chemistry and the study of polycyclic aromatic hydrocarbons. The parent compound, fluorene, was first isolated from coal tar by the French chemist Marcellin Berthelot in 1867.[1] While the precise moment of the first synthesis of this compound is not definitively documented in the readily available literature, early synthetic methods emerged in the nascent field of organic chemistry. A notable early method for its preparation from 2-nitrofluorene was described by O. Diels in 1901, a procedure that was later published in the peer-reviewed collection of chemical syntheses, Organic Syntheses.[2]
The significance of this compound and its N-acetylated derivative, 2-acetylaminofluorene (2-AAF), skyrocketed in the mid-20th century with the discovery of their carcinogenic properties. Around 1940, it was reported that 2-AAF was a potent carcinogen in experimental animals, a landmark finding in the field of chemical carcinogenesis.[3] This discovery positioned 2-AAF and, by extension, 2-AF as invaluable tools for cancer research. They became model compounds for investigating the mechanisms of chemical-induced cancer, including metabolic activation, DNA adduct formation, and mutagenesis.[4] Unlike many carcinogens known at the time, 2-AAF induced tumors in numerous organs, not just at the site of application, which spurred intense research into its metabolic fate and mechanism of action.[3]
Data Presentation: Physicochemical and Toxicological Properties
A comprehensive understanding of the properties of this compound is essential for its safe handling and for interpreting experimental results. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₁N | |
| Molecular Weight | 181.24 g/mol | |
| Appearance | White to tan crystalline powder | |
| Melting Point | 124-132 °C | |
| Boiling Point | 327 °C | |
| Density | 1.281 g/cm³ (at 20 °C) | |
| Water Solubility | <0.1 g/100 mL (at 19.5 °C) | |
| pKa | 4.34 ± 0.20 (Predicted) | |
| LD50 (Mouse, Intraperitoneal) | 132 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides step-by-step protocols for the synthesis of this compound and for key toxicological assays.
Synthesis of this compound from 2-Nitrofluorene
This protocol is adapted from a well-established method utilizing the reduction of 2-nitrofluorene.
Materials:
-
2-Nitrofluorene
-
95% Ethanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrazine hydrate (85% or 100%)
-
Celite or other filter aid
-
Round-bottomed flask with reflux condenser, magnetic stirrer, and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitrofluorene in 95% ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the suspension.
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will occur, and the color of the solution will change.
-
Continue refluxing for 1-2 hours after the addition of hydrazine hydrate is complete, or until the reaction is deemed complete by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.
In Vivo Rodent Carcinogenicity Bioassay
The following is a generalized protocol for a 2-year rodent bioassay, based on guidelines from the National Toxicology Program (NTP), to assess the carcinogenic potential of a chemical like this compound.
Materials and Methods:
-
Test Animals: Male and female rats and mice from a well-characterized strain (e.g., Fischer 344 rats, B6C3F1 mice).
-
Test Substance: this compound of high purity.
-
Vehicle: Appropriate vehicle for administration (e.g., corn oil for gavage, or mixed into feed).
-
Diet: Standard certified rodent diet.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity.
Experimental Design:
-
Dose Selection: At least three dose levels plus a concurrent vehicle control group are typically used. Doses are selected based on a subchronic toxicity study (e.g., 90-day study) to determine the maximum tolerated dose (MTD), which should not significantly alter the animals' lifespan or cause overt toxicity.
-
Group Size: Each group should consist of at least 50 animals of each sex and species.
-
Administration: The test substance is typically administered for 24 months for rats and 18-24 months for mice. Administration can be via oral gavage, in the diet, or in drinking water, depending on the properties of the chemical and the expected route of human exposure.
-
Observations:
-
Clinical Signs: Animals are observed twice daily for clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Animals are palpated for masses weekly.
-
-
Necropsy and Histopathology:
-
At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
-
A comprehensive list of tissues and organs is collected and preserved.
-
Histopathological examination is performed on all tissues from the control and high-dose groups. For lower dose groups, target organs showing treatment-related effects in the high-dose group are examined.
-
-
Data Analysis: Statistical analysis is performed to compare the incidence of tumors in the dosed groups with the control group.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. This protocol is a general guide for testing a compound like this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).
-
S9 fraction (a post-mitochondrial supernatant from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254) for metabolic activation.
-
Cofactor solution (NADP and glucose-6-phosphate).
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
-
Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative controls.
Procedure:
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
Plate Incorporation Assay:
-
To a sterile tube, add the test substance at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Positive controls (e.g., a known mutagen for the specific strain) and a negative (solvent) control are run in parallel.
-
Melted top agar is added to the tube, and the contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.
Mandatory Visualizations
Metabolic Activation of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to reactive electrophiles that can bind to DNA, forming DNA adducts. The following diagram illustrates the key pathways involved in this process.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for a Rodent Carcinogenicity Bioassay
The following diagram outlines the general workflow for conducting a 2-year rodent bioassay to assess the carcinogenic potential of a chemical.
Caption: General workflow of a rodent carcinogenicity bioassay.
References
Technical Guide: Laboratory-Scale Synthesis and Purification of 2-Aminofluorene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical guide for the synthesis and purification of 2-aminofluorene (2-AF) for laboratory applications. It details established protocols for the reduction of 2-nitrofluorene and outlines standard procedures for purification, including recrystallization and column chromatography. This guide emphasizes safety, data presentation, and procedural clarity to ensure the reliable preparation of high-purity this compound for research purposes, particularly in the fields of carcinogenesis and drug development.
Introduction
This compound (2-AF) is a synthetic arylamine widely utilized in laboratory research as a model compound for studying carcinogenesis, mutagenesis, and DNA damage.[1][2] Its metabolite, N-hydroxy-2-acetylaminofluorene, is a known carcinogen that can form adducts with DNA, making 2-AF an invaluable tool for investigating the mechanisms of chemical toxicity and developing new therapeutic agents.[1][3] Given its application in sensitive biological assays, the synthesis of this compound with high purity is of paramount importance. This guide presents two reliable methods for its synthesis from the common precursor 2-nitrofluorene, along with detailed protocols for subsequent purification.
Critical Safety Note: this compound is a suspected human carcinogen and a known genotoxin.[1] All handling and experimental procedures must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical waste must be disposed of in accordance with local and institutional regulations for hazardous materials.
Synthetic Pathways and Methodologies
The most common and reliable laboratory synthesis of this compound involves the reduction of its nitro precursor, 2-nitrofluorene. 2-Nitrofluorene is typically prepared by the nitration of fluorene. This guide details two distinct, high-yield methods for the reduction step.
Overall Synthesis Reaction
The synthesis is a two-step process starting from fluorene. The first step is the nitration of fluorene to yield 2-nitrofluorene, followed by the reduction of the nitro group to an amine.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrofluorene (Precursor)
This protocol is adapted from the procedure by Diels, as reported in Organic Syntheses.
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of fluorene in 500 mL of warm glacial acetic acid.
-
Nitration: Place the flask in a water bath and bring the internal temperature to 50°C. While stirring, add 80 mL (1.3 moles) of concentrated nitric acid (sp. gr. 1.42) over 15 minutes.
-
Reaction & Quenching: After the addition is complete, stir the mixture for an additional 15 minutes and then pour it into 2 liters of water.
-
Isolation: Collect the precipitated 2-nitrofluorene on a Büchner funnel, wash thoroughly with water, and press as dry as possible.
-
Purification (Optional): For a purer product, the crude material can be recrystallized from 200 mL of glacial acetic acid. The purified product should have a melting point of approximately 157°C.
Protocol 2: Synthesis of this compound via Catalytic Hydrazine Reduction
This high-yield method is adapted from a procedure in Organic Syntheses.
-
Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 30 g of pure 2-nitrofluorene and 250 mL of 95% ethanol.
-
Catalyst Addition: Warm the mixture to 50°C on a steam bath. Add 0.1 g of 10% palladium on charcoal catalyst (moistened with alcohol) and begin stirring.
-
Hydrazine Addition: Add approximately 15 mL of hydrazine hydrate from the dropping funnel over 30 minutes. An exothermic reaction will occur, and the temperature should be maintained below reflux.
-
Reaction Completion: After the initial reaction subsides, add an additional 0.1 g of catalyst and heat the mixture to a gentle reflux for 1 hour. The nitrofluorene should completely dissolve, and the solution should become nearly colorless.
-
Catalyst Removal: Filter the hot solution through a thin layer of Celite using gentle suction to remove the catalyst. Rinse the flask and filter cake with 30 mL of hot alcohol.
-
Product Isolation: Combine the filtrates and concentrate the volume to about 50 mL under reduced pressure. Heat the concentrate to boiling and slowly add 250 mL of hot water to precipitate the this compound as a colorless, crystalline powder.
-
Final Steps: Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark.
Protocol 3: Synthesis of this compound via Zinc Dust Reduction
This classic method is also adapted from Organic Syntheses.
-
Reaction Setup: In a 2-liter round-bottomed flask, create a thin paste of 30 g (0.14 mole) of powdered 2-nitrofluorene with 1 liter of 78% ethanol (820 mL of 95% ethanol and 180 mL of water).
-
Reagent Addition: Add a solution of 10 g of calcium chloride in 15 mL of water, followed by 300 g of zinc dust. Mix the suspension thoroughly.
-
Reflux: Fit the flask with a reflux condenser and reflux the mixture for two hours.
-
Filtration: Filter the hot solution to remove the zinc dust and zinc oxide sludge. Extract the sludge with 50 mL of boiling 78% ethanol.
-
Precipitation: Combine the filtrates and pour them into 2 liters of water to obtain a white, flocculent precipitate.
-
Purification: Collect the precipitate by suction filtration and recrystallize from 400 mL of hot 50% alcohol to yield purified this compound as needles.
Synthesis Data Summary
| Method | Precursor | Key Reagents | Reported Yield | Melting Point (°C) | Reference |
| Catalytic Reduction | 2-Nitrofluorene | Hydrazine Hydrate, 10% Pd/C, Ethanol | 93–96% | 127.8–128.8 | |
| Zinc Dust Reduction | 2-Nitrofluorene | Zinc Dust, Calcium Chloride, 78% Ethanol | Not explicitly stated | 127.5 |
Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and residual reagents. Recrystallization is the most common and effective method for purifying crude this compound. For applications requiring exceptionally high purity, column chromatography can be employed.
Purification Workflow
Purification Protocols
Protocol 4: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system like ethanol/water or a single solvent like 50% aqueous ethanol is effective. The ideal solvent should dissolve this compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 5: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column to create the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For solid loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a typical starting point.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | |
| Molecular Weight | 181.23 g/mol | |
| Appearance | White to tan crystalline powder | |
| Melting Point | 125–132 °C | |
| Purity (Commercial) | >98% (by HPLC) | |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in water |
Common Analytical Techniques:
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity by quantifying the main peak area relative to impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized aromatic amine and a potent carcinogen that has been instrumental in advancing our understanding of chemical carcinogenesis. Its carcinogenicity is not a property of the parent compound itself, but rather a consequence of its metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, primarily DNA. A thorough understanding of the in vivo metabolic pathways leading to the activation of 2-AF is crucial for risk assessment, the development of preventative strategies, and the design of safer chemicals. This technical guide provides an in-depth overview of the core metabolic activation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Metabolic Activation Pathways
The metabolic activation of this compound is a multi-step process primarily occurring in the liver, but also in extrahepatic tissues. The key pathways involve a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates capable of damaging DNA.
Phase I Metabolism: N-Hydroxylation
The initial and rate-limiting step in the activation of 2-AF is the N-hydroxylation of the exocyclic amino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. This reaction forms the proximate carcinogen, N-hydroxy-2-aminofluorene (N-OH-2-AF).
-
Key Enzymes: Cytochrome P450 enzymes, particularly the CYP1A subfamily, are primarily responsible for the N-hydroxylation of aromatic amines. While much of the literature focuses on the acetylated analogue, 2-acetylaminofluorene (2-AAF), studies suggest that CYP1A2 is a key enzyme in the N-hydroxylation of this compound in humans.
Phase II Metabolism: Esterification
The N-hydroxy metabolite, N-OH-2-AF, undergoes further activation through esterification of the hydroxylamino group. This process, catalyzed by cytosolic enzymes, generates highly reactive and unstable esters that can spontaneously dissociate to form the ultimate carcinogenic species, the nitrenium ion (AF-N⁺).
-
O-Acetylation by N-Acetyltransferases (NATs): N-acetyltransferases catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of N-OH-2-AF, forming N-acetoxy-2-aminofluorene. Humans possess two NAT isoenzymes, NAT1 and NAT2 , both of which can catalyze this reaction. Genetic polymorphisms in the NAT2 gene can lead to "rapid" or "slow" acetylator phenotypes, which can influence an individual's susceptibility to aromatic amine-induced cancers.[1]
-
O-Sulfonation by Sulfotransferases (SULTs): Sulfotransferases catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-2-AF, yielding N-sulfonyloxy-2-aminofluorene. The major hepatic SULT isoforms, SULT1A1 and SULT1A2 , are known to be involved in the bioactivation of N-hydroxy arylamines.[2] This sulfate conjugate is particularly unstable and readily forms the nitrenium ion.
Alternative Pathway: Peroxidase-Mediated Activation
In addition to the CYP-mediated pathway, this compound can be activated by peroxidases, such as prostaglandin H synthase (PHS) . This enzyme is abundant in tissues like the urinary bladder, a target organ for aromatic amine-induced carcinogenicity. PHS catalyzes the one-electron oxidation of 2-AF, leading to the formation of a free radical intermediate that can directly bind to DNA or undergo further oxidation. This pathway is significant as it can contribute to the carcinogenicity of 2-AF in extrahepatic tissues where CYP levels may be low.
DNA Adduct Formation
The ultimate electrophilic species, primarily the nitrenium ion, readily reacts with nucleophilic sites in DNA, forming covalent adducts. The major DNA adduct formed from this compound is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) . The formation of these adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.
Quantitative Data
The following tables summarize available quantitative data on the metabolism of this compound and its derivatives. It is important to note that much of the detailed kinetic data has been generated for the acetylated form, 2-acetylaminofluorene (2-AAF), which shares metabolic pathways with 2-AF.
Table 1: Enzyme Kinetic Parameters for N-Acetylation of this compound and O-Acetylation of N-Hydroxy-2-Aminofluorene in Hamster Colon Cytosol
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| NAT1 | This compound | 100 | 0.2 |
| NAT2 | This compound | 500 | 3.6 |
| NAT1 | N-Hydroxy-2-aminofluorene | 50 | 0.1 |
| NAT2 | N-Hydroxy-2-aminofluorene | 200 | 2.8 |
Data adapted from Hein et al. (1993). Note: These values are from hamster colon cytosol and may differ in human tissues and with different enzyme sources.
Table 2: In Vivo DNA Adduct Levels in Rat Liver after a Single Injection of this compound
| Time after Injection (hours) | Total DNA Adducts (adducts per 107 nucleotides) |
| 12 | ~20 |
| 24 | ~35 |
| 48 | ~45 |
| 72 | ~54 |
Data adapted from Widłak et al. (1990). The study measured the gradual increase of DNA adducts in the liver of rats following a single dose of this compound.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic activation of this compound.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the formation of metabolites of this compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Rat or human liver microsomes
-
This compound (substrate)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. A typical 200 µL incubation may contain:
-
100 mM Phosphate buffer (pH 7.4)
-
3 mM MgCl₂
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (e.g., 10 µM, added from a stock solution in DMSO or ethanol, final solvent concentration <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed by stopping the reaction at different time points.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., 200 µL of ethyl acetate).
-
Extraction of Metabolites: Vortex the mixture vigorously for 1 minute to extract the metabolites into the organic phase. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Sample Preparation for HPLC: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the sample by HPLC to separate and quantify this compound and its metabolites.[4] A C18 reverse-phase column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
³²P-Postlabelling Assay for this compound-DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts formed in vivo or in vitro.
Materials:
-
DNA sample (extracted from tissues of 2-AF-treated animals or from in vitro incubations)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
Procedure:
-
DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase in a buffered solution. Incubate at 37°C for 2-4 hours.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate the normal (unadducted) nucleotides to deoxyribonucleosides. Adducted nucleotides are generally resistant to nuclease P1. Incubate at 37°C for 1 hour.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the nuclease P1-resistant adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP. Incubate at 37°C for 30-45 minutes.
-
-
TLC Chromatography:
-
Spot the ³²P-labeled adduct mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducts from the excess [γ-³²P]ATP and other radioactive species.
-
A typical multi-directional TLC involves developing the plate in one direction (D1), followed by contact transfer to a new plate or a different part of the same plate and development in a second (D2), third (D3), and sometimes a fourth (D4) direction with different solvent systems.
-
-
Detection and Quantification:
-
Visualize the separated ³²P-labeled DNA adducts by autoradiography using a phosphorimager screen.
-
Quantify the radioactivity in the adduct spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
Calculate the relative adduct labeling (RAL) by comparing the radioactivity in the adduct spots to the total radioactivity of the DNA sample.[5]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic activation pathways of this compound.
Caption: Workflow for in vitro metabolism of this compound.
Caption: Workflow for ³²P-postlabelling of DNA adducts.
Conclusion
The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to the formation of DNA-reactive species. The balance between these activation and potential detoxification pathways is a critical determinant of the carcinogenic potency of 2-AF. This technical guide has provided a comprehensive overview of the key metabolic steps, the enzymes involved, and the experimental approaches used to study these processes. For researchers in toxicology, pharmacology, and drug development, a deep understanding of these pathways is essential for predicting and mitigating the carcinogenic risks associated with aromatic amines and for designing safer chemical entities. Further research is warranted to fully elucidate the kinetic parameters of the involved human enzymes and to better quantify the relative contributions of each pathway to the overall genotoxicity of this compound in vivo.
References
- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin endoperoxide H synthases (cyclooxygenases)-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of this compound and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Adduct Formation by 2-Aminofluorene Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms, quantification, and experimental methodologies related to DNA adduct formation by metabolites of the arylamine carcinogen, 2-aminofluorene (2-AF). It is intended to serve as a detailed resource for researchers in toxicology, pharmacology, and drug development. The guide covers the metabolic activation of 2-AF, the characterization of its primary DNA adducts, quantitative data on adduct formation, and detailed protocols for key experimental techniques, including ³²P-postlabeling and HPLC-MS/MS. Furthermore, this document includes visualizations of the metabolic pathway and experimental workflows using the DOT language to facilitate a deeper understanding of the processes involved.
Introduction
This compound (2-AF) is a well-characterized procarcinogen that requires metabolic activation to exert its genotoxic effects. Its carcinogenic potential is intrinsically linked to the ability of its metabolites to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations and initiating the process of carcinogenesis if not repaired. A thorough understanding of the metabolic pathways leading to reactive intermediates and the subsequent DNA adduct formation is critical for assessing the carcinogenic risk of 2-AF and for developing strategies to mitigate its harmful effects.
Metabolic Activation of this compound
The metabolic activation of 2-AF is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of binding to nucleophilic sites on DNA.
The initial and rate-limiting step is the N-hydroxylation of 2-AF to form N-hydroxy-2-aminofluorene (N-OH-AF), a proximate carcinogen. This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2. N-OH-AF can undergo further activation through esterification, primarily via O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs), to form N-acetoxy-2-aminofluorene and N-sulfonyloxy-2-aminofluorene, respectively. These esters are highly reactive ultimate carcinogens that can spontaneously dissociate to form a reactive nitrenium ion, which readily attacks DNA.
An alternative pathway involves the N-acetylation of 2-AF to form 2-acetylaminofluorene (AAF), which can then be N-hydroxylated to N-hydroxy-2-acetylaminofluorene (N-OH-AAF). N-OH-AAF can also be further activated by esterification. Deacetylation of N-OH-AAF can also lead to the formation of N-OH-AF.
Major DNA Adducts
The primary site of adduction for 2-AF metabolites is the C8 position of guanine residues in DNA. The major adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). This bulky adduct distorts the DNA helix and can interfere with DNA replication and transcription, leading to frameshift and base substitution mutations. Other minor adducts, such as those at the N² position of guanine, have also been reported. The relative proportions of different adducts can vary depending on the specific metabolite, the tissue, and the activity of various metabolic enzymes.
Quantitative Data on DNA Adduct Formation
The extent of DNA adduct formation is a critical determinant of the carcinogenic potency of this compound. Adduct levels are typically quantified as the number of adducts per a given number of normal nucleotides (e.g., adducts per 10⁷ or 10⁸ nucleotides). The following tables summarize quantitative data from various studies.
Table 1: this compound-Induced DNA Adduct Levels in Rat Liver
| Time Point | Adduct Level (adducts per 10⁷ nucleotides) | Reference |
| 12 h | Increasing | [1] |
| 24 h | Increasing | [1] |
| 48 h | Maximal in matrix DNA | [1] |
| 72 h | ~54 | [1] |
Table 2: DNA Adduct Levels in Rat Liver and Kidney after N-hydroxy-2-acetylaminofluorene Administration
| Tissue | Sex | Adduct Type | Adduct Level (pmol/mg DNA) after 1 dose | Adduct Level (pmol/mg DNA) after 4 doses | Reference |
| Liver | Male | dG-C8-AF | 4.0 | 9.4 | [2] |
| Liver | Female | dG-C8-AF | 11.4 | 30.6 | |
| Kidney | Male | dG-C8-AF | 1.1 | 1.8 | |
| Kidney | Female | dG-C8-AF | 1.8 | 17.7 | |
| Liver | Male | dG-C8-AAF | 1.0-2.4 (1 day post-treatment) | Not persistent | |
| Liver | Male | dG-N²-AAF | 0.2 | 2.8 |
Table 3: Comparison of DNA Adduct Formation by 2-AAF and its Metabolites in 3D Reconstructed Human Skin Models
| Compound | Treatment | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| 2-AAF | 3 h | Minimal | |
| 2-AAF | 3 treatments over 48 h | ~10 | |
| N-OH-AAF | Single 3 h exposure | >100 (at least 10-fold > multiple 2-AAF exposures) | |
| N-OH-AF | Single 3 h exposure | >100 (at least 10-fold > multiple 2-AAF exposures) |
Experimental Protocols
Accurate detection and quantification of DNA adducts are essential for studying the genotoxicity of this compound. The following sections provide detailed methodologies for the most common techniques.
Synthesis of N-hydroxy-2-aminofluorene
While not a straightforward synthesis, a common approach involves the reduction of 2-nitrofluorene.
Procedure for the preparation of this compound (precursor): A general method for the reduction of aromatic nitro compounds to aromatic amines involves the use of hydrazine and a hydrogenation catalyst like palladium on charcoal.
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 30 g of pure 2-nitrofluorene and 250 ml of 95% ethanol.
-
Warm the mixture to 50°C on a steam bath and add 0.1 g of palladized charcoal catalyst (pre-moistened with alcohol).
-
Start the stirrer and add approximately 15 ml of hydrazine hydrate from the dropping funnel over 30 minutes.
-
After the initial reaction subsides, add another 0.1 g of catalyst and heat the mixture to a gentle reflux for 1 hour, by which time the 2-nitrofluorene should be completely dissolved.
-
Filter the hot solution to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and then heat to boiling.
-
Slowly add 250 ml of hot water to precipitate the this compound as a colorless crystalline powder.
-
Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark. This procedure typically yields 24-25 g (93-96%) of this compound.
Further controlled oxidation is required to produce N-hydroxy-2-aminofluorene. Due to the hazardous nature of these compounds, synthesis should only be performed by experienced chemists in a controlled laboratory setting.
In Vitro DNA Adduction
To study the direct interaction of 2-AF metabolites with DNA, in vitro adduction experiments are performed.
-
DNA Preparation: Dissolve high-quality calf thymus DNA in a suitable buffer (e.g., Tris-EDTA).
-
Metabolite Solution: Prepare a stock solution of the 2-AF metabolite (e.g., N-hydroxy-2-aminofluorene) in an appropriate solvent (e.g., ethanol or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA solution with the metabolite stock solution. The final concentrations should be optimized based on the desired level of adduction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours) with gentle shaking.
-
DNA Precipitation: After incubation, precipitate the DNA by adding cold ethanol and sodium acetate.
-
Washing: Wash the DNA pellet with 70% ethanol to remove any unbound metabolite.
-
Resuspension: Resuspend the purified adducted DNA in a suitable buffer for downstream analysis.
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.
Detailed Protocol:
-
DNA Digestion:
-
Digest 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Optional but Recommended):
-
To increase sensitivity, enrich the adducted nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides (which are not substrates for T4 polynucleotide kinase), while many bulky adducts are resistant. Alternatively, butanol extraction can be used.
-
-
³²P-Labeling:
-
Incubate the enriched adduct digest with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.
-
HPLC-MS/MS for DNA Adduct Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for the identification and quantification of DNA adducts.
Principle: DNA is enzymatically hydrolyzed to nucleosides. The adducted nucleosides are then separated by HPLC and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity.
Detailed Protocol:
-
DNA Digestion:
-
Digest DNA (typically 10-100 µg) to deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup/Enrichment:
-
Use solid-phase extraction (SPE) to remove normal nucleosides and other interfering substances, and to concentrate the adducted nucleosides.
-
-
HPLC Separation:
-
Inject the enriched sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the adducts using a gradient of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated adducted nucleoside) and monitoring for a specific product ion (typically the protonated aglycone base after loss of the deoxyribose sugar).
-
For qualitative analysis and structural confirmation, acquire full scan product ion spectra.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard of the adduct of interest for accurate quantification.
-
Generate a calibration curve using known amounts of the adduct standard and the internal standard.
-
Conclusion
The formation of DNA adducts by metabolites of this compound is a critical event in its mechanism of carcinogenesis. This technical guide has provided an in-depth overview of the metabolic activation pathways, the major DNA adducts formed, and quantitative data on their formation. Furthermore, detailed protocols for the key analytical techniques of ³²P-postlabeling and HPLC-MS/MS have been presented to aid researchers in the design and execution of their studies. The continued application of these and emerging technologies will further our understanding of the role of DNA adducts in cancer etiology and will be invaluable for the development of novel preventative and therapeutic strategies.
References
- 1. Formation of DNA adducts in liver of rats treated with this compound. Differences between total and matrix attached DNA fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistence of DNA adducts in rat liver and kidney after multiple doses of the carcinogen N-hydroxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into 2-Aminofluorene's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is an aromatic amine that has been the subject of extensive research due to its carcinogenic properties. Understanding its mechanism of action is crucial for risk assessment and the development of potential preventative or therapeutic strategies. This technical guide provides an in-depth overview of the initial investigations into the genotoxic mechanisms of 2-AF, focusing on its metabolic activation, DNA adduct formation, and the resultant mutagenicity. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support researchers in this field.
Core Mechanism: Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is not inherent to the molecule itself but arises from its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. This process, known as metabolic activation, is a critical initiating event in its mechanism of action. The subsequent formation of DNA adducts can lead to mutations during DNA replication, a key step in the initiation of cancer.
Metabolic Activation Pathway
The metabolic activation of this compound is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions.
-
N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the amino group of 2-AF to form N-hydroxy-2-aminofluorene. This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[1]
-
Esterification: The proximate carcinogen, N-hydroxy-2-aminofluorene, undergoes further activation through esterification of the N-hydroxy group. This can be catalyzed by two main classes of enzymes:
-
N-acetyltransferases (NATs): These enzymes catalyze the O-acetylation of N-hydroxy-2-aminofluorene to form a highly reactive N-acetoxy-2-aminofluorene ester. The resulting acetoxy ester is unstable and can spontaneously decompose to a reactive nitrenium ion.
-
Sulfotransferases (SULTs): These enzymes catalyze the O-sulfonation of N-hydroxy-2-aminofluorene, producing an unstable sulfate ester that also generates a nitrenium ion.[2][3][4]
-
-
DNA Adduct Formation: The highly electrophilic nitrenium ion readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine bases, to form the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).
Quantitative Data on this compound's Genotoxicity
The following tables summarize key quantitative data from initial investigations into the mutagenicity and DNA-damaging effects of this compound.
Table 1: Mutagenicity of this compound in the Ames Test
| Tester Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies/Plate ± SD |
| S. typhimurium TA98 | This compound | 20 | Present | >1000 |
| S. typhimurium TA100 | This compound | 20 | Present | >1000 |
| S. typhimurium TA98 | This compound | 20 | Absent | No significant increase |
| S. typhimurium TA100 | This compound | 20 | Absent | No significant increase |
| S. typhimurium TA98 | Negative Control (DMSO) | - | Present/Absent | 25 ± 5 |
| S. typhimurium TA100 | Negative Control (DMSO) | - | Present/Absent | 120 ± 15 |
Data compiled from representative positive control results in Ames test studies.[5]
Table 2: Levels of N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) DNA Adducts in Various Tissues
| Species | Tissue | Dose of this compound | Adduct Level (adducts per 107 nucleotides) |
| Rat | Liver | 20 mg/kg | 7.64 ± 1.08 |
| Rat | Kidney | 20 mg/kg | 2.04 ± 0.32 |
| Rat | Bladder | Not specified | 5-80 adducts per 109 bases |
Data based on studies of this compound and structurally related aromatic amines.
Key Experimental Protocols
Detailed methodologies for the cornerstone assays used to investigate the mechanism of action of this compound are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
Detailed Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitution mutations) are used. Overnight cultures are grown in nutrient broth to a density of 1-2 x 109 cells/mL.
-
S9 Preparation: The S9 fraction is prepared from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The liver is homogenized, and the homogenate is centrifuged at 9000 x g to obtain the S9 supernatant, which contains the microsomal enzymes. The S9 mix is prepared by adding cofactors such as NADP+ and glucose-6-phosphate.
-
Test Procedure:
-
To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (this compound), and 0.5 mL of the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
-
The mixture is gently vortexed and poured onto a minimal glucose agar plate.
-
Plates are incubated in the dark at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts. This technique allows for the detection of very low levels of DNA damage, making it suitable for in vivo and in vitro studies.
Experimental Workflow:
Detailed Methodology:
-
DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells exposed to this compound. The DNA is then enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: To increase the sensitivity of the assay, the bulky, hydrophobic DNA adducts are often enriched from the normal, unmodified nucleotides. A common method is digestion with nuclease P1, which dephosphorylates the normal nucleotides but not the adducted ones.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by incubation with [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled DNA adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This multi-step chromatography allows for high-resolution separation of different adduct species.
-
Detection and Quantification: The separated, radiolabeled adducts are visualized by autoradiography. The amount of radioactivity in each adduct spot is quantified using liquid scintillation counting or phosphorimaging, and the level of DNA adducts is expressed as the number of adducts per 107 or 108 normal nucleotides.
Logical Relationships in this compound's Mechanism of Action
The sequence of events from exposure to this compound to the potential for cancer initiation follows a clear logical progression. This relationship underscores the importance of each step in the overall toxicological outcome.
Conclusion
The initial investigations into the mechanism of action of this compound have firmly established its identity as a genotoxic carcinogen that requires metabolic activation to exert its effects. The key events in this pathway are N-hydroxylation by cytochrome P450, followed by esterification by N-acetyltransferases and sulfotransferases, leading to the formation of reactive electrophiles that form DNA adducts. These adducts, particularly dG-C8-AF, are mutagenic and are considered to be the critical initiating lesions in this compound-induced carcinogenesis. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers in toxicology, drug development, and cancer research, and serve as a basis for further investigations into the complex biological consequences of exposure to this and other aromatic amines.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, this compound and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Aminofluorene in Cancer Research
Introduction
2-Aminofluorene (2-AF) is a synthetic arylamine compound extensively used as a model procarcinogen in experimental cancer research.[1] It is not known to occur naturally and has no significant industrial application; its primary use is in laboratory settings to study the mechanisms of chemical carcinogenesis.[1] 2-AF requires metabolic activation to exert its carcinogenic effects, which involve the formation of DNA adducts, leading to mutations and potentially initiating tumor development.[1][2] This compound and its well-studied analog, 2-acetylaminofluorene (2-AAF), are instrumental in investigating metabolic pathways, DNA damage and repair, mutagenesis, and the development of cancer at various sites, including the liver, mammary gland, and urinary bladder.[1]
Data Presentation: In Vivo Carcinogenicity Studies
The carcinogenic potential of this compound and its related compound, 2-acetylaminofluorene (2-AAF), has been demonstrated in numerous animal models. The tables below summarize key quantitative data from representative studies.
Table 1: Carcinogenicity of this compound (2-AF) in Animal Models
| Species/Strain | Sex | Administration Route & Dose | Duration of Treatment | Target Organs and Tumor Types | Reference |
| Wistar Rat | Male | Dermal (4% solution in acetone) | 3 times/week for 30 weeks | Liver (Hepatocellular Carcinoma, Cholangioma) | |
| Rat (various strains) | Male | Oral, Subcutaneous, Intraperitoneal | Various | Liver | |
| Rat (various strains) | Female | Oral, Subcutaneous, Intraperitoneal | Various | Mammary Gland | |
| Mouse (various strains) | Male & Female | Oral, Subcutaneous, Intraperitoneal | Various | Liver | |
| Rat & Mouse | Male & Female | Oral, Subcutaneous, Intraperitoneal | Various | Ear Duct, Small Intestine (Rare Tumors) |
Table 2: Carcinogenicity of 2-Acetylaminofluorene (2-AAF) in Animal Models
| Species/Strain | Sex | Administration Route & Dose | Duration of Treatment | Target Organs and Tumor Types | Reference |
| BALB/c Mouse | Female | Dietary (75, 100, or 150 ppm) | 9 to 33 months | Liver (Hepatocellular Tumors), Urinary Bladder | |
| Rat | Male & Female | Dietary | Not Specified | Liver (Hepatocellular Carcinoma), Urinary Bladder | |
| Rat | Female | Dietary | Not Specified | Mammary Gland (Adenocarcinoma) | |
| Hamster | Male & Female | Intratracheal Instillation | Not Specified | Urinary Bladder (Transitional-cell Carcinoma) | |
| Dog | Male | Dietary | Not Specified | Liver |
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
2-AF is a procarcinogen, meaning it requires conversion into a chemically reactive form to cause cancer. This process, known as metabolic activation, is a multi-step pathway primarily occurring in the liver.
-
N-hydroxylation: The initial and critical step is the N-hydroxylation of 2-AF to form N-hydroxy-2-aminofluorene. This reaction is catalyzed by cytochrome P-450 enzymes, particularly CYP1A2.
-
Esterification: The resulting hydroxylamine can be further activated through esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic esters.
-
DNA Adduct Formation: These reactive electrophiles can then bind covalently to DNA, forming DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). These adducts can distort the DNA structure, leading to errors during DNA replication and causing genetic mutations, which is a key event in the initiation of cancer.
Caption: Metabolic activation of 2-AF to a reactive species that forms DNA adducts.
Experimental Protocols
Protocol 1: In Vivo Tumor Induction in Rodents (Dermal Application)
This protocol is based on methods used to induce hepatocellular carcinomas in rats.
Objective: To induce tumors in a rodent model through topical application of 2-AF.
Materials:
-
This compound (CAS 153-78-6)
-
Acetone (reagent grade)
-
Wistar rats (male, 4 weeks old)
-
Electric clippers
-
Pipettes or micropipettes
-
Animal housing facility compliant with ethical guidelines
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Preparation of Dosing Solution: Prepare a 4% (w/v) solution of 2-AF in acetone. Handle 2-AF powder in a chemical fume hood due to its carcinogenicity.
-
Animal Preparation: Shave a small area (approx. 2x2 cm) on the dorsal skin of each rat.
-
Dosing: Apply the 4% 2-AF solution to the shaved skin three times weekly. The total dose should be carefully calculated and recorded (e.g., a total of ~270 mg per animal over the treatment period). A control group receiving only acetone should be maintained in parallel.
-
Monitoring: Observe animals daily for signs of toxicity (weight loss, lethargy, skin irritation). Weigh animals weekly.
-
Treatment Duration: Continue the treatment for 30 weeks.
-
Post-Treatment Observation: After the treatment period, continue to monitor the animals for their lifespan or until they become moribund. The latency period for tumor formation can be long (e.g., 29 to 60 weeks).
-
Endpoint and Analysis: Euthanize animals when they become moribund or at the end of the study. Perform a full necropsy. Collect target organs (especially liver, skin at the application site, mammary glands) and any visible tumors. Fix tissues in 10% neutral buffered formalin for histopathological analysis to confirm tumor type.
References
Application Notes and Protocols: 2-Aminofluorene in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized aromatic amine that serves as a model pro-mutagen in a variety of genotoxicity assays. Its mutagenic and carcinogenic properties are dependent on metabolic activation to reactive intermediates that form DNA adducts, leading to mutations. Consequently, 2-AF is widely employed as a positive control in mutagenicity testing to ensure the validity and proper functioning of the experimental systems, particularly those incorporating metabolic activation systems. These application notes provide an overview of the use of 2-AF in key mutagenicity assays and detailed protocols for its application.
Applications of this compound in Mutagenicity Assays
This compound is a versatile tool in genetic toxicology, primarily utilized in the following assays:
-
Bacterial Reverse Mutation Assay (Ames Test): 2-AF is a classic positive control for frameshift mutagens, particularly in Salmonella typhimurium strains TA98 and TA1538, in the presence of a metabolic activation system (S9 fraction). Its use confirms the sensitivity of the bacterial strains and the efficacy of the S9 mix in converting pro-mutagens to their active forms.
-
In Vitro Micronucleus Test: This assay detects chromosomal damage. 2-AF and its acetylated form, 2-acetylaminofluorene (2-AAF), can induce the formation of micronuclei in mammalian cells, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This test is often performed in cell lines such as Chinese Hamster Ovary (CHO) cells.
-
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. 2-AF and its metabolites can induce DNA damage that is detectable as an increase in DNA migration, forming a "comet tail." This assay can be performed both in vitro and in vivo.
Data Presentation
The following tables summarize quantitative data from representative mutagenicity studies using this compound and its derivatives.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound
| Salmonella typhimurium Strain | This compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate ± SD (Representative Data) | Fold Induction Over Spontaneous |
| TA98 | 0 (Solvent Control) | Present | 35 ± 5 | 1.0 |
| 1 | Present | 250 ± 20 | 7.1 | |
| 5 | Present | 1200 ± 85 | 34.3 | |
| 10 | Present | >2000 | >57.1 | |
| TA100 | 0 (Solvent Control) | Present | 140 ± 15 | 1.0 |
| 5 | Present | 450 ± 30 | 3.2 | |
| 10 | Present | 890 ± 55 | 6.4 | |
| 20 | Present | 1500 ± 110 | 10.7 |
Data are compiled for illustrative purposes based on typical results from multiple sources.[1][2][3][4][5]
Table 2: In Vitro Micronucleus Assay Data for 2-Acetylaminofluorene in CHO-K1 Cells
| 2-Acetylaminofluorene Concentration (µg/mL) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei ± SD (Representative Data) | Fold Induction Over Control |
| 0 (Solvent Control) | Present | 1.5 ± 0.5 | 1.0 |
| 5 | Present | 4.8 ± 1.2 | 3.2 |
| 10 | Present | 9.2 ± 2.1 | 6.1 |
| 20 | Present | 15.7 ± 3.5 | 10.5 |
Data are representative of expected results based on the known clastogenicity of 2-AAF.
Table 3: In Vivo Comet Assay Data for 2-Acetylaminofluorene in Mouse Liver Cells
| Treatment Group | Dose (mg/kg) | % Tail DNA ± SD (Representative Data) | Fold Induction Over Control |
| Vehicle Control | 0 | 3.2 ± 1.1 | 1.0 |
| 2-Acetylaminofluorene | 75 | 12.5 ± 3.4 | 3.9 |
| 150 | 24.8 ± 5.2 | 7.8 |
Illustrative data based on the DNA-damaging potential of 2-AAF in vivo.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is adapted from the OECD 471 guideline for testing of chemicals for mutagenicity.
Objective: To determine the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. This compound is used as a positive control for frameshift mutations in the presence of metabolic activation.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound (positive control)
-
Test substance
-
S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Solvent (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the S9 mix on ice.
-
Plate Incorporation Method: a. To a sterile tube, add 2 mL of molten top agar maintained at 45°C. b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the test substance solution at the desired concentration or the positive control (this compound, typically 10-20 µ g/plate for TA98). For the solvent control, add 0.1 mL of the solvent. d. Add 0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer for assays without metabolic activation. e. Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure an even distribution of the top agar. g. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.
References
- 1. researchgate.net [researchgate.net]
- 2. gentronix.co.uk [gentronix.co.uk]
- 3. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 2-Aminofluorene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized aromatic amine and a potent carcinogen that exerts its genotoxic effects through the formation of covalent DNA adducts. The detection and quantification of these adducts are critical for toxicological studies, carcinogen risk assessment, and the development of therapeutic interventions. This document provides detailed application notes and experimental protocols for the principal techniques used to detect this compound-DNA adducts.
The primary adducts formed from this compound and its acetylated form, 2-acetylaminofluorene (2-AAF), include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF).[1] The choice of detection method depends on factors such as the required sensitivity, specificity, and the availability of specialized equipment.
Metabolic Activation of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to reactive electrophiles that can bind to DNA. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF).[1] Subsequent O-acetylation or sulfation leads to the formation of highly reactive esters that readily form covalent adducts with DNA, primarily at the C8 position of guanine.[1]
Quantitative Comparison of Detection Techniques
The selection of an appropriate assay for the detection of this compound-DNA adducts is often guided by the required sensitivity and the nature of the study. The following table summarizes the key quantitative parameters of the most common techniques.
| Technique | Limit of Detection (LOD) | DNA Required | Throughput | Specificity |
| ³²P-Postlabeling | 1 adduct in 10⁹ - 10¹⁰ nucleotides[2][3] | ~10 µg | Low to Medium | Moderate |
| LC-MS/MS | 0.1 - 1.1 adducts per 10⁸ bases | ~3 µg | Medium | High |
| Immunoassays (ELISA) | ~1 adduct per 10⁸ nucleotides | 10 - 50 µg | High | High (antibody dependent) |
| Fluorescence Spectroscopy | Dependent on probe and adduct | Variable | High | Moderate to High |
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method for the detection of a wide range of DNA adducts. The technique does not require prior knowledge of the adduct structure, making it suitable for screening complex mixtures of genotoxic compounds.
Experimental Workflow
Detailed Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
DNA sample (10 µg)
-
Micrococcal nuclease (MN)
-
Spleen phosphodiesterase (SPD)
-
Nuclease P1
-
T4 Polynucleotide kinase
-
[γ-³²P]ATP (carrier-free)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Enzymes and buffers as required
Procedure:
-
DNA Digestion:
-
Dissolve 10 µg of DNA in a suitable buffer.
-
Add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Add nuclease P1 to the DNA digest.
-
Incubate at 37°C for 1 hour. Nuclease P1 dephosphorylates normal nucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase, thereby enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
To the enriched adduct mixture, add a labeling cocktail containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation (TLC):
-
Spot the ³²P-labeled adduct mixture onto a TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from unreacted [γ-³²P]ATP and other components.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural confirmation for the analysis of DNA adducts. This technique is particularly valuable for identifying and quantifying specific, known adducts.
Experimental Workflow
Detailed Protocol
This protocol outlines a general procedure for the LC-MS/MS analysis of this compound-DNA adducts. Instrument parameters will need to be optimized for the specific mass spectrometer used.
Materials:
-
DNA sample (3-10 µg)
-
Enzymes for digestion (e.g., DNase I, nuclease P1, alkaline phosphatase) or trifluoroacetic acid (for acid hydrolysis)
-
Internal standards (e.g., isotopically labeled adducts)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade solvents
Procedure:
-
DNA Digestion:
-
Enzymatic Hydrolysis: Digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. This method is generally milder than acid hydrolysis.
-
Acid Hydrolysis: Alternatively, use anhydrous trifluoroacetic acid to release the adducted purine bases.
-
-
Sample Cleanup and Enrichment:
-
Add an internal standard (isotopically labeled this compound-DNA adduct) to the digested sample for accurate quantification.
-
Perform solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.
-
-
LC Separation:
-
Inject the purified sample onto a reversed-phase HPLC or UPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for the this compound-DNA adducts and the internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the internal standard from the SRM chromatograms.
-
Generate a calibration curve using known concentrations of the adduct standard to quantify the amount of adduct in the sample.
-
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISA) are high-throughput methods that utilize specific antibodies to detect DNA adducts. These assays are well-suited for screening large numbers of samples.
Experimental Workflow
Detailed Protocol
This protocol describes a competitive ELISA for the quantification of this compound-DNA adducts.
Materials:
-
DNA sample (10-50 µg)
-
Primary antibody specific for the this compound-DNA adduct
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Adduct-BSA conjugate for plate coating
-
ELISA plates
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the adduct-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate to remove unbound conjugate.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Binding:
-
Prepare standards with known concentrations of the this compound-DNA adduct.
-
Denature the sample and standard DNAs by heating.
-
In a separate tube, pre-incubate the denatured samples or standards with the primary antibody.
-
Add the sample/standard-antibody mixture to the coated wells and incubate for 1-2 hours at room temperature. During this step, the free adducts in the sample compete with the coated adducts for binding to the primary antibody.
-
-
Secondary Antibody Incubation:
-
Wash the plate to remove unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
-
Signal Detection:
-
Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the adduct in the samples by interpolating their absorbance values on the standard curve.
-
Fluorescence-Based Assays
Fluorescence-based methods offer a sensitive and often real-time approach to studying DNA adducts. These assays can provide information on how adducts alter DNA conformation.
Experimental Workflow
Detailed Protocol
This protocol describes a general approach using a fluorescent nucleotide analog, such as 2-aminopurine, to probe the conformational changes induced by a this compound adduct.
Materials:
-
Synthetic oligonucleotide containing a fluorescent base analog (e.g., 2-aminopurine) adjacent to the site of adduct formation.
-
Reagents for inducing adduct formation (e.g., N-acetoxy-2-acetylaminofluorene).
-
Spectrofluorometer.
-
Buffers and cuvettes.
Procedure:
-
Oligonucleotide Design and Synthesis:
-
Design and synthesize an oligonucleotide containing a fluorescent base analog, such as 2-aminopurine, at a position adjacent to the guanine that will be modified.
-
-
Adduct Formation:
-
React the fluorescently labeled oligonucleotide with a reactive metabolite of this compound (e.g., N-acetoxy-2-acetylaminofluorene) to form the adduct.
-
Purify the adducted oligonucleotide using HPLC.
-
-
Fluorescence Measurements:
-
Dissolve the adducted and non-adducted (control) oligonucleotides in a suitable buffer.
-
Measure the fluorescence emission spectra, quantum yield, and fluorescence lifetime of both samples. The formation of the bulky adduct can alter the local DNA structure, leading to changes in the fluorescence properties of the nearby probe.
-
-
Data Analysis:
-
Compare the fluorescence parameters (intensity, emission maximum, lifetime) of the adducted and control oligonucleotides. These changes can be correlated with the presence and conformational effects of the this compound-DNA adduct.
-
References
2-Aminofluorene: A Chemical Probe for Elucidating DNA Repair Pathways
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized arylamine carcinogen and mutagen that serves as a powerful chemical probe for investigating the mechanisms of DNA damage and repair.[1] Its utility in research stems from its metabolic activation to reactive intermediates that form bulky adducts with DNA, primarily at the C8 position of guanine, yielding N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[2] These bulky lesions significantly distort the DNA helix, triggering cellular DNA damage responses, most notably the Nucleotide Excision Repair (NER) pathway. By inducing specific and well-defined DNA damage, 2-AF allows for the detailed study of NER efficiency, the fidelity of DNA repair synthesis, and the cellular consequences of unrepaired DNA lesions, such as cytotoxicity and mutagenesis. This document provides detailed protocols for the use of 2-AF in DNA repair studies and presents key quantitative data to aid in experimental design and interpretation.
Mechanism of Action and DNA Damage
This compound itself is not reactive towards DNA. It requires metabolic activation, a process that can be mimicked in vitro using liver extracts (S9 fraction) or occurs within metabolically competent cells.[1][3] The primary genotoxic metabolite, N-hydroxy-2-aminofluorene, is a proximate carcinogen that can be further activated to a reactive nitrenium ion. This electrophilic intermediate readily attacks nucleophilic sites in DNA, with a strong preference for the C8 position of guanine.
The resulting dG-C8-AF adduct is a bulky lesion that causes significant distortion of the DNA double helix. This distortion is a key recognition signal for the Nucleotide Excision Repair (NER) machinery, the primary pathway for the removal of such bulky adducts.[2] The NER pathway recognizes the helical distortion, excises a short oligonucleotide containing the lesion, and synthesizes a new, error-free DNA strand to fill the gap.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound as a DNA damage probe.
Table 1: Relative Nucleotide Excision Repair (NER) Efficiencies of this compound (AF) and 2-Acetylaminofluorene (AAF) Adducts
| Adduct Position in NarI Sequence (5'-CTCG(1)G(2)CG(3)CCATC-3') | dG-C8-AF Relative NER Efficiency (%) | dG-C8-AAF Relative NER Efficiency (%) |
| G(1) | 2.5 | 10 |
| G(2) | 1.0 | 5.0 |
| G(3) | 3.0 | 15 |
Data adapted from studies in human HeLa cell extracts. The dG-C8-AAF adduct is generally a better substrate for NER than the dG-C8-AF adduct.
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human promyelocytic leukemia | Data suggests dose-dependent cytotoxicity, but specific IC50 values for 2-AF are not readily available in the reviewed literature. |
| HeLa | Human cervical cancer | Specific IC50 values for this compound are not consistently reported in the public domain. |
| MCF-7 | Human breast adenocarcinoma | Specific IC50 values for this compound are not consistently reported in the public domain. |
| A549 | Human lung carcinoma | Specific IC50 values for this compound are not consistently reported in the public domain. |
| HepG2 | Human liver carcinoma | Specific IC50 values for this compound are not consistently reported in the public domain. |
Note on IC50 Data: While this compound is known to be cytotoxic, specific IC50 values are not consistently available across a wide range of cancer cell lines in the readily accessible scientific literature. Its acetylated form, 2-acetylaminofluorene (AAF), and its hydroxylated metabolites are often the focus of cytotoxicity studies. Researchers are advised to determine the IC50 of this compound empirically for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of this compound DNA Adducts in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with this compound to induce DNA adducts. Metabolic activation is required; therefore, the use of metabolically competent cell lines (e.g., HepG2) or the addition of an external metabolic activation system (e.g., rat liver S9 fraction) is necessary for cell lines with limited metabolic capacity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (2-AF) stock solution (dissolved in DMSO)
-
Rat liver S9 fraction (if required)
-
NADPH regenerating system (if using S9)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Sterile culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Treatment Medium:
-
For metabolically competent cells: Dilute the 2-AF stock solution directly into the complete cell culture medium to achieve the desired final concentrations.
-
For cells requiring external activation: Prepare a treatment medium containing the complete culture medium, the desired concentrations of 2-AF, the S9 fraction (typically 1-2% v/v), and an NADPH regenerating system according to the manufacturer's instructions.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment medium. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
DNA Extraction: Harvest the cells by trypsinization or scraping and proceed with genomic DNA extraction using a commercial kit or standard phenol-chloroform extraction protocol.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method. The DNA is now ready for adduct analysis.
Protocol 2: Detection of dG-C8-AF Adducts using ³²P-Postlabelling Assay
The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts.
Materials:
-
Genomic DNA with 2-AF adducts
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 Polynucleotide kinase (PNK)
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest 5-10 µg of genomic DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Apply the labeled nucleotide mixture to a TLC plate and perform a multi-directional chromatographic separation using different solvent systems to resolve the adducted nucleotides from the normal nucleotides.
-
Detection and Quantification: Visualize the separated adducts using a phosphorimager or by exposing the TLC plate to autoradiography film. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total radioactivity of the DNA sample.
Protocol 3: Nucleotide Excision Repair (NER) Assay
This in vitro assay measures the ability of a cell-free extract to repair DNA containing 2-AF adducts.
Materials:
-
Plasmid DNA containing a known number of dG-C8-AF adducts
-
Cell-free extract from the cells of interest
-
[α-³²P]dCTP
-
Unlabeled dNTPs (dATP, dGTP, dTTP)
-
Reaction buffer (containing ATP, MgCl₂, DTT)
-
Restriction enzyme that cuts the plasmid once outside the damaged region
-
Agarose gel electrophoresis equipment
-
Phosphorimager or autoradiography film
Procedure:
-
NER Reaction: Set up the NER reaction by combining the 2-AF damaged plasmid DNA, cell-free extract, reaction buffer, unlabeled dNTPs, and [α-³²P]dCTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours) to allow for DNA repair synthesis.
-
DNA Purification: Stop the reaction and purify the plasmid DNA.
-
Restriction Digestion: Linearize the plasmid DNA by digesting with a suitable restriction enzyme.
-
Agarose Gel Electrophoresis: Separate the linearized plasmid DNA on an agarose gel.
-
Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. The incorporation of [α-³²P]dCTP into the plasmid is a measure of DNA repair synthesis. Quantify the radioactivity in the plasmid band to determine the NER activity.
Protocol 4: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of 2-AF that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: DNA Damage and Repair Pathway Initiated by this compound.
Caption: Experimental Workflow for Studying DNA Repair using this compound.
Caption: Logical Relationship of 2-AF Induced Damage and Cellular Fate.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, this compound and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in the cytotoxic and genotoxic effects of 2-acetylaminofluorene and its primary metabolites this compound and N-OH-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 2-Aminofluorene (2-AF) Effects on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is an aromatic amine that is a well-established pro-mutagen and pro-carcinogen.[1][2] In its parent form, 2-AF is relatively inert. However, it undergoes metabolic activation, primarily by cytochrome P-450 enzymes, into reactive electrophilic derivatives that can bind to DNA, forming adducts.[2] These DNA adducts can lead to mutations, genomic instability, and ultimately, cellular transformation and cancer.[2] Therefore, in vitro cell culture models are indispensable tools for studying the cytotoxicity, genotoxicity, and mutagenicity of 2-AF and for elucidating the molecular mechanisms underlying its carcinogenic effects.
These application notes provide an overview of key in vitro assays and detailed protocols for assessing the biological effects of this compound on cultured cells.
Metabolic Activation of this compound
A critical consideration for in vitro studies of 2-AF is the requirement for metabolic activation to elicit its genotoxic effects.[1] Many cell lines used in toxicology studies have limited metabolic capacity. To address this, experiments are often conducted in the presence of an external metabolic activation system, most commonly the S9 fraction, which is a 9,000g supernatant of liver homogenate. This fraction contains a mixture of microsomal and cytosolic enzymes, including cytochromes P450, necessary to convert pro-carcinogens like 2-AF into their reactive metabolites.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in the metabolic activity of cells treated with 2-AF indicates a reduction in cell viability.
Illustrative Data: 2-AF Cytotoxicity
The following table presents example data from an MTT assay showing the dose-dependent effect of 2-AF on a hypothetical cell line after a 48-hour exposure.
| 2-AF Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 10 | 1.125 | 90% |
| 25 | 0.938 | 75% |
| 50 | 0.625 | 50% |
| 100 | 0.313 | 25% |
| 200 | 0.125 | 10% |
Protocol: MTT Assay for 2-AF Cytotoxicity
Materials:
-
Cells in culture
-
96-well plates
-
This compound (2-AF) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate overnight (or longer, depending on the cell line) at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-AF in culture medium. Remove the old medium from the wells and add 100 µL of the 2-AF dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve 2-AF, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, at the level of individual cells. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Illustrative Data: 2-AF Genotoxicity
The following table shows example data from a Comet Assay measuring DNA damage in cells exposed to 2-AF for 4 hours.
| 2-AF Concentration (µM) | Average % Tail DNA |
| 0 (Vehicle Control) | 4.5% |
| 10 | 15.2% |
| 25 | 33.8% |
| 50 | 58.1% |
Protocol: Alkaline Comet Assay
Materials:
-
Microscope slides
-
Normal Melting Point (NMP) Agarose and Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., Propidium Iodide or SYBR Green)
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Pre-coat clean microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Encapsulation: Harvest and resuspend treated cells to a single-cell suspension. Mix approximately 1x10^4 cells with 75 µL of 0.7% LMP agarose (at 37°C) and quickly layer it onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.
-
Staining: Stain the slides with a fluorescent DNA dye.
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per sample using specialized image analysis software. The primary metric is "% Tail DNA," which represents the fraction of DNA that has migrated into the tail.
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used, rapid bacterial assay to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium (and E. coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) due to mutations in the histidine operon. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-deficient medium. Since 2-AF requires metabolic activation, the test is performed with and without the S9 liver extract. 2-AF is a known positive control for strains that detect frameshift mutations, such as TA1538 and TA98.
Protocol: Ames Test (Plate Incorporation Method)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Oxoid nutrient broth
-
Minimal glucose agar plates
-
Top agar (containing trace amounts of histidine and biotin)
-
This compound (2-AF)
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9)
-
Negative/Vehicle control
-
S9 mix (or phosphate buffer for tests without activation)
Procedure:
-
Bacterial Culture: Inoculate the tester strains in nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10^9 cells/mL.
-
Preparation: Melt the top agar and maintain it in a 45°C water bath.
-
Test Mixture: In a sterile tube, add in the following order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the 2-AF test solution (or control solution)
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation)
-
-
Plating: To the tube, add 2.0 mL of the molten top agar, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.
Cell Cycle Analysis
Exposure to genotoxic agents like 2-AF can cause cell cycle arrest, allowing the cell time to repair DNA damage. If the damage is too severe, it may trigger apoptosis. Flow cytometry with a DNA-binding fluorescent dye like Propidium Iodide (PI) is a standard method to analyze cell cycle distribution. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
Staining Buffer (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-by-drop to fix the cells and avoid clumping.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5-1 mL of the PI/RNase A Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring the signal is specific to DNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for accumulation of cells in a particular phase (cell cycle arrest) or the appearance of a sub-G1 peak (indicative of apoptosis).
Analysis of Signaling Pathways: Western Blot
Western blotting can be used to investigate the molecular mechanisms underlying the cellular response to 2-AF-induced DNA damage. This technique allows for the detection and quantification of specific proteins involved in DNA damage response (DDR), cell cycle control, and apoptosis.
Key Protein Targets for 2-AF Studies:
-
DNA Damage Sensors: Phosphorylated H2A.X (γH2A.X), a marker for DNA double-strand breaks.
-
Cell Cycle Checkpoint Proteins: p53, p21, Cyclins, and Cyclin-Dependent Kinases (CDKs).
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2.
Protocol: Western Blot
Materials:
-
Cell lysate from treated and control cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.
References
Application Notes and Protocols for Studying Cytochrome P450 Activity Using 2-Aminofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-established probe substrate for studying the activity of cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. The N-hydroxylation of 2-AF, a critical step in its metabolic activation to a carcinogenic intermediate, is specifically catalyzed by CYP1A2. This makes 2-AF a valuable tool for in vitro drug-drug interaction studies, reaction phenotyping, and characterizing the metabolic capabilities of new chemical entities. These application notes provide detailed protocols for utilizing this compound and its acetylated analog, 2-acetylaminofluorene (2-AAF), to assess CYP1A2 activity in human liver microsomes and recombinant enzyme systems.
Principle of the Assay
The assay quantifies the enzymatic activity of CYP1A2 by measuring the rate of formation of the N-hydroxy metabolite of this compound (N-OH-2-AF) or 2-acetylaminofluorene (N-OH-2-AAF). The reaction is initiated by the addition of an NADPH-regenerating system to a mixture containing the substrate (2-AF or 2-AAF) and the enzyme source (human liver microsomes or recombinant CYP1A2). The reaction is then stopped, and the metabolite is separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Signaling Pathway of this compound Metabolism by CYP1A2
The metabolic activation of this compound by CYP1A2 is a critical pathway leading to its genotoxicity. The following diagram illustrates this process.
Application Notes and Protocols for the Quantification of 2-Aminofluorene and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of 2-aminofluorene (2-AF) and its primary metabolites in various biological matrices. The protocols outlined below are essential for toxicological studies, carcinogenicity research, and in the development of pharmaceuticals where aromatic amine structures may be present.
Introduction
This compound (2-AF) is a well-characterized aromatic amine and a potent carcinogen. Its toxicity is primarily mediated through metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer.[1] The primary routes of metabolism involve N-acetylation and N-hydroxylation, followed by conjugation for excretion.[2][3] Key metabolites include N-acetyl-2-aminofluorene (2-AAF), N-hydroxy-2-aminofluorene, and their subsequent glucuronide or sulfate conjugates. Monitoring 2-AF and its metabolites in biological samples is crucial for assessing exposure and understanding its mechanism of action.
This document provides detailed protocols for the analysis of 2-AF and its metabolites in urine and tissue samples, as well as for the quantification of 2-AF-DNA adducts, a critical biomarker of genotoxicity.[1]
Metabolic Pathway of this compound
The metabolic activation of this compound is a multi-step process primarily occurring in the liver. The following diagram illustrates the key transformations leading to reactive intermediates and detoxification products.
Caption: Metabolic pathway of this compound.
Quantitative Analysis of this compound and Metabolites in Urine
This protocol describes the quantification of 2-AF and its major metabolites in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocol
1. Sample Preparation
-
Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis.
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) metabolite concentrations, enzymatic hydrolysis is required.
-
Thaw urine samples on ice.
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated 2-AF).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia, ~5000 units/mL) and 500 µL of 0.2 M sodium acetate buffer (pH 5.0).
-
Vortex and incubate at 37°C for at least 4 hours (or overnight).[4]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Precursor Ion > Product Ion) - To be optimized for specific instrument and metabolites. Example transitions are provided in the table below.
-
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (ng/mL) | Recovery (%) |
| This compound | 182.1 | 165.1 | 0.05 ng/mL | 0.15 ng/mL | 0.15 - 100 | 92 ± 5 |
| N-acetyl-2-aminofluorene | 224.1 | 182.1 | 0.1 ng/mL | 0.3 ng/mL | 0.3 - 200 | 95 ± 6 |
| N-hydroxy-2-aminofluorene | 198.1 | 180.1 | 0.2 ng/mL | 0.6 ng/mL | 0.6 - 150 | 88 ± 7 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions. It is essential to validate these parameters in your own laboratory.
Quantitative Analysis of this compound and Metabolites in Tissue
This protocol outlines the quantification of 2-AF and its metabolites in tissue samples, such as liver, using HPLC-MS/MS.
Experimental Protocol
1. Sample Preparation
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) and an internal standard.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collect the upper organic layer.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
The HPLC-MS/MS conditions are the same as described for the urine analysis protocol.
Data Presentation
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (ng/g tissue) | Recovery (%) |
| This compound | 0.1 ng/g | 0.3 ng/g | 0.3 - 200 | 89 ± 8 |
| N-acetyl-2-aminofluorene | 0.2 ng/g | 0.6 ng/g | 0.6 - 400 | 91 ± 7 |
| N-hydroxy-2-aminofluorene | 0.5 ng/g | 1.5 ng/g | 1.5 - 300 | 85 ± 9 |
Note: These values are indicative and require in-house validation.
Quantification of this compound-DNA Adducts
This protocol describes a sensitive method for the quantification of the major 2-AF-DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), using LC-MS/MS.
Experimental Protocol
1. DNA Isolation and Hydrolysis
-
DNA Isolation: Isolate DNA from tissue or cell samples using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation. Ensure high purity of the DNA (A260/A280 ratio of ~1.8).
-
DNA Hydrolysis:
-
To 50 µg of DNA, add an internal standard (e.g., ¹⁵N₅-labeled dG-C8-AF).
-
Add 10 units of nuclease P1 in 20 mM sodium acetate buffer (pH 5.2).
-
Add 10 units of alkaline phosphatase in 100 mM Tris-HCl buffer (pH 8.0).
-
Incubate at 37°C for 12-18 hours to ensure complete digestion of DNA to nucleosides.
-
2. Sample Clean-up (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the DNA hydrolysate.
-
Wash with water and 50% methanol.
-
Elute the adducts with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis
-
Instrumentation and HPLC Conditions: Similar to the previous protocols, with potential optimization of the gradient for better separation of the adduct from normal nucleosides.
-
Mass Spectrometry Conditions (MRM):
-
dG-C8-AF: Precursor Ion (m/z) 449.2 > Product Ion (m/z) 333.1 (loss of deoxyribose).
-
Data Presentation
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| dG-C8-AF | ~1 adduct per 10⁸ nucleotides | ~3 adducts per 10⁸ nucleotides |
Note: Sensitivity is highly dependent on the instrument and method optimization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of 2-AF and its metabolites in biological samples by HPLC-MS/MS.
Caption: General workflow for 2-AF analysis.
Logical Relationship Diagram
This diagram illustrates the logical connection between exposure to this compound and the detection of biomarkers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application of 2-Aminofluorene in Genetic Toxicology Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized aromatic amine that serves as a model pro-mutagen and carcinogen in the field of genetic toxicology. Its genotoxic potential is primarily realized after metabolic activation, making it an invaluable tool for studying the mechanisms of metabolic activation of mutagens and for assessing the efficacy of various genotoxicity assays. This document provides detailed application notes and protocols for the use of 2-AF in a battery of standard genetic toxicology tests, including the Ames test, the in vitro micronucleus assay, and the comet assay.
Mechanism of Genotoxicity
This compound is an indirect-acting mutagen, meaning it requires metabolic activation to exert its genotoxic effects. The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-2-aminofluorene. This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophilic species can then readily form covalent adducts with DNA, primarily at the C8 position of guanine.[1][2] These bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and repair, which ultimately result in mutations and chromosomal damage.
The formation of DNA adducts triggers a cellular DNA Damage Response (DDR). This complex signaling network is orchestrated by sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) that recognize DNA lesions.[3] Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell. The primary DNA repair pathway for removing bulky adducts formed by 2-AF is Nucleotide Excision Repair (NER).
Application in Genetic Toxicology Assays
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. This compound is a classic positive control for this assay in the presence of a metabolic activation system (S9 mix). It primarily induces frameshift mutations and is therefore highly active in Salmonella typhimurium strains such as TA98 and TA1538.
Quantitative Data Summary
| Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate (± SD) |
| TA98 | Vehicle Control (DMSO) | - | + | 25 ± 5 |
| TA98 | This compound | 20 | + | >1000 |
| TA100 | Vehicle Control (DMSO) | - | + | 120 ± 15 |
| TA100 | This compound | 20 | + | >1000 |
Experimental Protocol: Ames Test (Plate Incorporation Method)
a. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound (dissolved in DMSO)
-
Positive and negative controls
-
S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
Top agar (containing trace amounts of histidine and biotin)
-
Minimal glucose agar plates
-
Sterile glassware and plasticware
b. Procedure:
-
Prepare overnight cultures of the desired Salmonella strains.
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C)
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution (2-AF or controls)
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation)
-
-
Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
-
Swirl the plates to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
Experimental Workflow: Ames Test
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. 2-AF, being a clastogen after metabolic activation, can be used to induce micronuclei formation in mammalian cells. Chinese Hamster Ovary (CHO) cells are a commonly used cell line for this assay.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Binucleated Cells (± SD) |
| CHO-K1 | Vehicle Control (DMSO) | - | + | 1.5 ± 0.5 |
| CHO-K1 | This compound | 5 | + | 4.2 ± 1.1 |
| CHO-K1 | This compound | 10 | + | 8.9 ± 2.3 |
| CHO-K1 | This compound | 20 | + | 15.7 ± 3.5 |
| CHO-K1 | Cyclophosphamide (Positive Control) | 5 | + | 25.1 ± 4.2 |
Experimental Protocol: In Vitro Micronucleus Assay (with Cytochalasin B)
a. Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., Ham's F-12) with fetal bovine serum and antibiotics
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Cyclophosphamide) and negative control
-
S9 mix
-
Cytochalasin B solution
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa or Hoechst)
-
Microscope slides
b. Procedure:
-
Seed CHO-K1 cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of 2-AF, positive control, and vehicle control, both with and without S9 mix, for 3-4 hours.
-
Remove the treatment medium and wash the cells.
-
Add fresh medium containing cytochalasin B to block cytokinesis and incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution.
-
Fix the cells with a suitable fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
Experimental Workflow: In Vitro Micronucleus Assay
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. After treatment with a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage. The alkaline version of the assay (pH > 13) is most commonly used as it detects both single- and double-strand breaks, as well as alkali-labile sites.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Type | Compound | Concentration (µM) | Treatment Time (hours) | % Tail DNA (± SD) |
| Human Lymphocytes | Vehicle Control (DMSO) | - | 2 | 3.5 ± 1.2 |
| Human Lymphocytes | This compound (+S9) | 10 | 2 | 12.8 ± 3.4 |
| Human Lymphocytes | This compound (+S9) | 25 | 2 | 25.6 ± 5.1 |
| Human Lymphocytes | This compound (+S9) | 50 | 2 | 42.3 ± 6.8 |
| Human Lymphocytes | H₂O₂ (Positive Control) | 100 | 0.5 | 55.7 ± 7.2 |
Experimental Protocol: Alkaline Comet Assay
a. Materials:
-
Human peripheral blood lymphocytes (or other suitable cell type)
-
This compound (dissolved in DMSO)
-
S9 mix (if using non-metabolically competent cells)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters and image analysis software
b. Procedure:
-
Isolate and prepare a single-cell suspension of human lymphocytes.
-
Treat the cells with different concentrations of 2-AF (with S9 mix), controls for a defined period (e.g., 2 hours).
-
Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for DNA unwinding (e.g., 20-40 minutes).
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Gently remove the slides and neutralize them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Analyze the comets using a fluorescence microscope and image analysis software to quantify the percentage of DNA in the tail (% Tail DNA) and other parameters like tail length and tail moment.
Experimental Workflow: Alkaline Comet Assay
Signaling Pathways in this compound Genotoxicity
The genotoxicity of this compound, mediated by the formation of bulky DNA adducts, triggers a complex DNA Damage Response (DDR). While specific pathways exclusively activated by 2-AF are not fully elucidated, the general response to such DNA damage is well-understood.
Conclusion
This compound is a potent tool for research in genetic toxicology. Its requirement for metabolic activation makes it an excellent positive control for validating the activity of S9 mix in in vitro assays. The detailed protocols and expected outcomes provided in this document serve as a comprehensive guide for the application of 2-AF in the Ames test, in vitro micronucleus assay, and comet assay. Understanding the genotoxic mechanisms and cellular responses to 2-AF is crucial for interpreting assay results and for the broader study of chemical carcinogenesis and drug safety evaluation.
References
Troubleshooting & Optimization
Technical Support Center: 2-Aminofluorene Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminofluorene (2-AF) in animal studies.
Troubleshooting Guides & FAQs
Category 1: Carcinogenicity and Toxicity
Q1: We are observing inconsistent tumor incidence in our rat model despite using a standardized protocol. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent tumor incidence in 2-AF studies is a common challenge. Several factors can contribute to this variability:
-
Metabolic Activation Differences: The carcinogenicity of 2-AF is dependent on its metabolic activation to reactive intermediates that form DNA adducts.[1] Minor variations in the activity of metabolic enzymes between individual animals can lead to different levels of activation and, consequently, variable tumor responses.
-
Species and Strain Susceptibility: Different species and even strains of the same species can exhibit varied susceptibility to 2-AF-induced carcinogenesis. For instance, rats and mice are susceptible, while guinea pigs have shown resistance.[1] Within rats, strains like the Holtzman and Wistar may show different tumor profiles.[1]
-
Diet and Gut Microbiota: The diet can influence the metabolic enzymes and the composition of the gut microbiota, which has been shown to play a role in the metabolism of 2-AF and its derivatives.[1]
-
Route of Administration: The method of administration (e.g., oral, dermal) can significantly impact the distribution, metabolism, and carcinogenicity of 2-AF.[1]
Troubleshooting Steps:
-
Standardize Animal Supply: Ensure that all animals are sourced from the same reputable vendor and are of a consistent genetic background.
-
Control Environmental Factors: Maintain consistent housing conditions, including diet, light-dark cycles, and temperature, as these can influence animal physiology and metabolism.
-
Verify Compound Purity and Formulation: Regularly check the purity of the 2-AF and ensure the stability and homogeneity of the dosing formulation.
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, as underlying health issues can affect their response to the carcinogen.
Q2: What are the typical target organs for 2-AF-induced tumors in rats and mice?
A2: The primary target organs for 2-AF-induced tumors vary between species and sexes. In rats, dietary administration of 2-AF has been shown to induce liver tumors (hepatocellular carcinomas and cholangiomas), particularly in males, and mammary gland tumors in females. Other reported tumor sites in rats include the ear duct and small intestine. In mice, both oral and dermal exposure can lead to liver tumors in both sexes, as well as mammary gland and bladder tumors.
Category 2: Metabolism and Bioactivation
Q3: We are conducting in vitro metabolism studies with 2-AF using a rat liver S9 fraction, but the results are not consistent. What could be the issue?
A3: Inconsistent results in in vitro metabolism assays with S9 fractions can arise from several factors:
-
S9 Preparation and Storage: The activity of the metabolic enzymes in the S9 fraction is sensitive to the preparation and storage conditions. Repeated freeze-thaw cycles can lead to a loss of enzyme activity.
-
Cofactor Concentration: The metabolic activation of 2-AF requires specific cofactors, such as NADPH. Suboptimal concentrations of these cofactors can limit the rate of metabolism.
-
Inducer Treatment: The metabolic activity of the S9 fraction can be significantly influenced by the agent used to induce the liver enzymes in the donor animals (e.g., Aroclor 1254 vs. phenobarbital). For example, phenobarbital induction has been shown to increase the mutagenic activation of 2-AF in the Ames test.
-
Protein Concentration: The final protein concentration of the S9 fraction in the assay is a critical parameter that needs to be optimized and kept consistent across experiments.
Troubleshooting Steps:
-
Optimize S9 Protocol: Follow a standardized and validated protocol for S9 preparation and storage. Aliquot the S9 fraction to avoid multiple freeze-thaw cycles.
-
Ensure Cofactor Availability: Prepare fresh cofactor solutions and optimize their concentrations for the specific assay.
-
Consistent Induction Protocol: Use a consistent induction protocol for the donor animals to ensure reproducible enzyme activity in the S9 fractions.
-
Standardize Protein Concentration: Carefully measure and standardize the protein concentration of the S9 fraction used in each experiment.
Q4: What are the key metabolic pathways for the activation of this compound?
A4: The metabolic activation of 2-AF is a critical step in its carcinogenic activity. The primary pathway involves N-hydroxylation to form N-hydroxy-2-aminofluorene, a proximate carcinogen. This intermediate can then be further activated through O-acetylation or sulfation to form highly reactive esters that readily bind to DNA, forming adducts. Another important metabolic step is the acetylation of 2-AF to 2-acetylaminofluorene (2-AAF), which can then also undergo N-hydroxylation and subsequent activation.
Category 3: DNA Adduct Analysis
Q5: We are having difficulty detecting 2-AF-DNA adducts in our tissue samples using the 32P-postlabeling assay. What are some common pitfalls?
A5: The ³²P-postlabeling assay is highly sensitive but can be technically challenging. Common issues include:
-
Incomplete DNA Digestion: Inefficient digestion of DNA to mononucleotides by micrococcal nuclease and spleen phosphodiesterase can lead to a low yield of adducted nucleotides.
-
Suboptimal Labeling Reaction: The T4 polynucleotide kinase-catalyzed labeling reaction requires optimal concentrations of [γ-³²P]ATP and adducted nucleotides.
-
Inefficient Adduct Enrichment: The butanol extraction or nuclease P1 enrichment steps need to be performed carefully to selectively enrich for the more hydrophobic adducts.
-
Chromatography Issues: Improper development of the TLC plates can result in poor separation of the adducted nucleotides from the normal, unadducted nucleotides.
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure that the enzymes used for DNA digestion are active and used at the optimal concentration.
-
Optimize Labeling Conditions: Titrate the amount of [γ-³²P]ATP and DNA digest to ensure efficient labeling.
-
Practice Enrichment Technique: The enrichment step is critical and may require practice to achieve consistent results.
-
Standardize Chromatography: Use high-quality TLC plates and ensure that the chromatography tanks are properly saturated with the solvent systems.
Data Presentation
Table 1: Tumor Incidence in Rats Following Oral Administration of this compound
| Strain | Sex | Dose | Duration | Tumor Site | Incidence (%) | Reference |
| Holtzman | Male | 294 ppm in diet | 8 months | Liver (Hepatocellular Carcinoma/Cholangioma) | 100 | |
| Holtzman | Female | 294 ppm in diet | 8 months | Mammary Gland (Carcinoma) | 78 | |
| Wistar | Male | 4% solution in acetone (dermal) | 30 weeks | Liver (Cholangioma) | 17 |
Table 2: Tumor Incidence in Mice Following Administration of this compound
| Strain | Sex | Route | Dose | Duration | Tumor Site | Incidence (%) | Reference |
| C57 | Both | Oral (diet) | 0.25% | Not Specified | Liver Adenomas, Bladder Carcinomas | 100 | |
| Not Specified | Male | Oral (diet) | Not Specified | Not Specified | Hepatomas | 65 | |
| Not Specified | Female | Oral (diet) | Not Specified | Not Specified | Hepatomas | 90 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Metabolites
This protocol is adapted from a method developed for the analysis of 2-AF and its metabolites in monolayer cultures of rat hepatocytes.
1. Sample Preparation: a. Collect the cell culture medium or homogenized tissue sample. b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract 2-AF and its metabolites. c. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions: a. Column: Dupont Zorbax C-8 column. b. Mobile Phase: A gradient of 0.02 M acetic acid and isopropanol. c. Gradient: Increase isopropanol concentration from 27% to 100% over 45 minutes using a concave gradient. d. Flow Rate: Typically 1.0 mL/min. e. Detection: UV detector at a wavelength appropriate for 2-AF and its metabolites (e.g., 280 nm). f. Additive: Addition of Desferal mesylate to the aqueous component can improve the resolution of hydroxylated metabolites.
3. Data Analysis: a. Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.
Protocol 2: ³²P-Postlabeling Assay for 2-AF-DNA Adducts
This is a generalized protocol for the ³²P-postlabeling assay, which can be adapted for the detection of 2-AF-DNA adducts.
1. DNA Isolation and Digestion: a. Isolate high-purity DNA from the tissue of interest. b. Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Nuclease P1 method): a. Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to nucleosides, while the bulky adducted nucleotides are resistant to this enzyme. b. This step enriches the adducted nucleotides in the sample.
3. ³²P-Labeling: a. Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. TLC Chromatography: a. Apply the labeled sample to a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. b. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and other artifacts.
5. Detection and Quantification: a. Visualize the adducted spots by autoradiography. b. Quantify the amount of radioactivity in each spot using a phosphorimager or by scintillation counting of the excised spots. c. Calculate the relative adduct labeling (RAL) to determine the level of DNA damage.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: General experimental workflow for a this compound carcinogenicity study in rodents.
Caption: Troubleshooting decision tree for inconsistent tumor incidence in 2-AF studies.
References
Technical Support Center: Optimizing 2-Aminofluorene (2-AF) Dosage for Carcinogenesis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminofluorene (2-AF) in carcinogenesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no tumor incidence at expected doses | Improper metabolic activation: 2-AF requires metabolic activation to exert its carcinogenic effects.[1][2] The animal model used may have low levels of the necessary enzymes (e.g., cytochrome P450s, N-acetyltransferases).[3][4][5] | - Ensure the use of an animal model known to metabolize 2-AF effectively (e.g., rats, mice). - Consider using liver S9 fractions from pre-treated animals (e.g., with Aroclor 1254) in in vitro assays to ensure metabolic activation. - Verify the expression of relevant metabolic enzymes in your experimental system. |
| Inadequate dosage or duration of exposure: The dose may be too low or the experimental timeframe too short to induce tumors. | - Consult dose-response studies to select an appropriate dose range. For example, dietary administration of 2-acetylaminofluorene (a closely related compound) at concentrations of 30-150 ppm has been shown to be effective in rats. - Be aware that tumor latency can be long, ranging from 29 to 60 weeks in some rat studies. | |
| Route of administration: The chosen route may not lead to effective systemic distribution and target organ exposure. | - Oral administration (gavage or in diet) is a common and effective route for inducing liver and bladder tumors. - Dermal application has also been shown to induce liver tumors in rats. | |
| High animal mortality unrelated to tumor burden | Acute toxicity: The administered dose may be too high, leading to systemic toxicity. | - Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD). - Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and changes in behavior. - Adjust the dose or dosing schedule if significant toxicity is observed. |
| Improper handling or administration: Incorrect gavage technique can cause esophageal or gastric injury. Improperly prepared solutions can also lead to adverse effects. | - Ensure personnel are properly trained in animal handling and administration techniques. - For oral gavage, use appropriate gavage needle sizes to prevent injury. - Ensure the vehicle used to dissolve or suspend 2-AF is non-toxic and appropriate for the route of administration. | |
| Inconsistent results between experimental groups | Variability in animal stock: Genetic differences between animals can affect their susceptibility to carcinogens. | - Use a well-characterized, inbred strain of animals (e.g., F344 rats, BALB/c or C57BL mice) to minimize genetic variability. |
| Dietary factors: The composition of the diet can influence the metabolism and carcinogenicity of 2-AF. | - Use a standardized, purified diet (like AIN-76A) to ensure consistency. Be aware that purified diets may enhance tumor incidence compared to natural ingredient diets. | |
| Environmental factors: Exposure to light can potentiate the mutagenicity of 2-AF. | - Store 2-AF and prepared solutions in the dark to prevent photodegradation and activation. |
Frequently Asked Questions (FAQs)
Dosage and Administration
Q1: What is a typical starting dose for a 2-AF carcinogenesis study in rodents?
A1: The optimal dose depends on the animal model, route of administration, and experimental duration. However, based on studies with the related compound 2-acetylaminofluorene (2-AAF), dietary concentrations ranging from 30 to 250 ppm have been used in mice and rats for chronic studies. For dermal application in rats, a 4% solution in acetone applied three times weekly has been reported to be effective. It is crucial to perform a dose-range finding study to determine the optimal dosage for your specific experimental conditions.
Q2: What is the best way to administer 2-AF to laboratory animals?
A2: The most common and effective routes for 2-AF and 2-AAF are oral, either mixed in the diet or by gavage. This route effectively targets the liver and bladder. Dermal application can also be used and has been shown to induce liver tumors. The choice of administration route should align with your research question and target organ. For precise dosing, gavage is often preferred over dietary administration.
Q3: How should I prepare 2-AF for administration?
A3: For dietary administration, 2-AF can be mixed into a purified diet. For gavage or injection, a suitable vehicle is required. The choice of vehicle should be based on solubility and toxicity. Always ensure the final preparation is homogenous. For dermal studies, acetone has been used as a vehicle.
Experimental Design
Q4: Which animal models are most susceptible to 2-AF-induced carcinogenesis?
A4: Rats (e.g., F344, Wistar) and mice (e.g., B6C3F1) have been shown to be susceptible to 2-AF and 2-AAF-induced tumors. These models develop tumors in multiple organs, including the liver, bladder, and mammary glands.
Q5: How long should a typical 2-AF carcinogenesis study last?
A5: The duration of the study will depend on the dose and the expected tumor latency. Some studies have reported tumor development within 29 to 60 weeks in rats. Chronic studies can last up to two years.
Q6: What are the expected target organs for 2-AF-induced tumors?
A6: The primary target organs for 2-AF and 2-AAF-induced tumors in rodents are the liver, urinary bladder, and mammary glands (in females). Tumors have also been reported in the ear duct and small intestine.
Mechanism and Safety
Q7: How does 2-AF cause cancer?
A7: 2-AF is a genotoxic carcinogen that requires metabolic activation to exert its effects. In the body, it can be acetylated to 2-AAF, which is then metabolized by cytochrome P450 enzymes to N-hydroxy-2-acetylaminofluorene. This reactive metabolite can form DNA adducts, leading to mutations and the initiation of cancer.
Q8: What are the safety precautions for handling 2-AF?
A8: 2-AF is a suspected human carcinogen and should be handled with extreme care. Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Data Presentation
Table 1: Summary of this compound and 2-Acetylaminofluorene Carcinogenesis Studies in Rodents
| Compound | Species/Strain | Route | Dosage | Duration | Target Organs | Tumor Incidence | Latency | Reference |
| 2-AF | Wistar Rats (male) | Dermal | 4% solution in acetone, 3x/week | 30 weeks | Liver | Hepatocellular carcinomas (6/6), Cholangiomas (2/6) | 29-60 weeks | |
| 2-AAF | F344 Rats (male) | Gavage | 0.5 or 2.0 mmol/kg (cumulative) | 8 weeks | Liver | Altered hepatocellular foci (GST-P+) | 4-8 weeks | |
| 2-AAF | Wistar Rats (male) | Diet | 50, 100, 200, 400, or 800 ppm | 16 weeks | Liver | GST-P+ foci | Dose-dependent increase from 4 weeks | |
| 2-AAF | F344 Rats (male) | Diet | 30, 35, 45, 60, 100, or 150 ppm | 6 weeks | Liver | GST-P+ foci | Dose-dependent increase | |
| 2-AAF | B6C3F1 Mice | Diet | Males: 40, 60, 80 ppm; Females: 150, 200, 250 ppm | Up to 2 years | Liver, Bladder | Increased malignant liver and bladder tumors | Not specified |
Experimental Protocols
Protocol 1: Induction of Hepatocellular Carcinoma in Rats with Dermal 2-AF Application
-
Animal Model: Male Wistar rats, 4 weeks of age.
-
Compound Preparation: A 4% solution of 2-AF in acetone.
-
Administration:
-
Shave the dorsal skin of the rats.
-
Apply the 4% 2-AF solution to the shaved area three times a week for 30 weeks.
-
The total dose per animal is approximately 270 mg.
-
-
Monitoring: Observe animals for signs of toxicity and tumor development.
-
Endpoint: Sacrifice animals when moribund or at the end of the study period (e.g., 67 weeks). Perform necropsy and histopathological analysis of the liver and other organs.
Protocol 2: Induction of Pre-neoplastic Liver Foci in Rats with Dietary 2-AAF
-
Animal Model: Male F344 or Wistar rats.
-
Initiation (Optional but common): A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at 200 mg/kg can be used to initiate carcinogenesis.
-
Compound Preparation: Mix 2-AAF into the powdered diet at the desired concentration (e.g., 30-800 ppm).
-
Administration:
-
Two weeks after initiation (if performed), provide the diet containing 2-AAF to the rats ad libitum for a specified period (e.g., 6-16 weeks).
-
-
Monitoring: Monitor food consumption and body weight.
-
Endpoint: At selected time points, sacrifice animals and collect liver tissue. Analyze for pre-neoplastic lesions, such as glutathione S-transferase placental form (GST-P)-positive foci, through immunohistochemistry.
Visualizations
Caption: Experimental workflow for a 2-AF carcinogenesis study.
Caption: Metabolic activation pathway of this compound.
References
- 1. Metabolic activation of this compound in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic toxicity of 2-acetylaminofluorene, this compound and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 2-Aminofluorene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminofluorene (2-AF). The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Ames Test (Bacterial Reverse Mutation Assay)
Question: Why am I seeing no or very low mutagenicity with this compound in my Ames test, even though it's a known mutagen?
Answer: This is a common issue and is almost always related to metabolic activation. This compound is a pro-mutagen, meaning it requires conversion into a reactive metabolite to damage DNA and cause mutations.
-
Check your S9 fraction: The S9 fraction, typically from rat liver, contains the necessary cytochrome P450 (CYP) enzymes to metabolize 2-AF.
-
S9 Viability: Ensure your S9 fraction has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade enzyme activity.
-
S9 Concentration: There is an optimal concentration of S9 per plate. Too little will result in insufficient activation, while too much can introduce cytotoxic effects or enzymatic inhibition, masking the mutagenic effect. It is recommended to perform a dose-response curve with varying S9 concentrations.
-
Cofactor Preparation: The S9 mix requires cofactors like NADP and glucose-6-phosphate for enzymatic activity. Ensure these solutions are freshly prepared and at the correct concentrations.[1]
-
-
Inducer Used for S9 Preparation: The type of chemical used to induce liver enzymes in the source animals dramatically affects the metabolic profile. For 2-AF, S9 from rats pretreated with phenobarbital (PB) has been shown to significantly increase its mutagenic activity. Conversely, S9 from rats pretreated with Aroclor 1254 (AC) can actually reduce the mutagenic activity of 2-AF compared to controls.[2] If you are using an AC-induced S9, this could be the cause of your negative result.
Question: My this compound positive control plate shows a lower number of revertants than expected, or the dose-response is weak. What could be the issue?
Answer: This can be due to suboptimal S9 conditions or issues with the test compound itself.
-
Suboptimal S9 Concentration: As mentioned above, the concentration of the S9 fraction is critical. A suboptimal concentration can lead to a weaker-than-expected response.[1]
-
Metabolite Diffusion: In the standard plate incorporation Ames test, non-mutagenic metabolites can accumulate in the top agar and inhibit further activation of the parent compound. This can lead to a bell-shaped dose-response curve or a lower-than-expected peak.[1]
-
Compound Stability: Ensure your this compound stock solution is fresh and has been stored protected from light. Some studies have shown that fluorescent light can activate 2-AF, potentially altering its properties before the experiment begins.[3]
Question: I am observing a high number of spontaneous revertants on my negative control plates. What should I do?
Answer: A high background of spontaneous revertants can mask the effect of your test compound.
-
Histidine/Biotin Trace Amounts: The amount of trace histidine and biotin in the top agar is crucial. It must be enough to allow for a few cell divisions (which is necessary for the mutation to be fixed) but not so much that it allows for significant background growth. Prepare fresh solutions and verify the concentration.
-
Contamination: Bacterial or fungal contamination of your media, S9 mix, or test compound can lead to a high number of colonies. Ensure all components are sterile.
-
Tester Strain Integrity: Verify the genotype of your Salmonella typhimurium tester strain (e.g., TA98, TA1538). Spontaneous reversion rates can increase if the strain has acquired additional mutations. It is good practice to periodically check for the presence of genetic markers like the rfa mutation (crystal violet sensitivity) and ampicillin resistance (if using a pKM101 plasmid-containing strain like TA98).
DNA Adduct Analysis
Question: I am using the ³²P-postlabeling assay to detect 2-AF-DNA adducts, but the signal is weak or undetectable.
Answer: Low signal in a ³²P-postlabeling experiment can stem from several factors, from the initial DNA damage to the final detection.
-
Insufficient Metabolic Activation: Similar to the Ames test, forming DNA adducts requires the metabolic activation of 2-AF to its ultimate carcinogenic form, N-hydroxy-2-aminofluorene, which then reacts with DNA. If treating cells or tissues, ensure they have sufficient metabolic capacity or that an external S9 system was used effectively.
-
DNA Isolation: Ensure your DNA is of high quality and free from RNA and protein contamination, which can inhibit the enzymatic digestion steps.
-
Enzymatic Digestion: The efficiency of the initial digestion of DNA to mononucleotides by micrococcal nuclease and spleen phosphodiesterase is critical. Use high-quality enzymes and optimal buffer conditions.
-
Labeling Efficiency: The T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP to the adducted nucleotides can be inefficient. Ensure the ATP is of high specific activity and the kinase is active. The presence of inhibitors in the DNA sample can also reduce labeling efficiency.
Question: My ³²P-postlabeling chromatograms (TLC or HPLC) show high background noise, making it difficult to identify the specific adduct spots/peaks.
Answer: High background is a common challenge in this highly sensitive assay.
-
Incomplete Digestion of Normal Nucleotides: If normal nucleotides are not sufficiently dephosphorylated by nuclease P1 (in enrichment procedures), they can be radiolabeled and appear as background.
-
Contaminants in DNA Sample: Impurities in the DNA can be non-specifically labeled. Ensure high-purity DNA.
-
Radiolabeled Contaminants: The [γ-³²P]ATP itself can contain radiolabeled contaminants. It is advisable to purify the ATP if high background persists.
-
HPLC-Specific Issues: For HPLC analysis, a high salt concentration (e.g., 2 M) in the eluent can significantly reduce the ³²P background and improve peak shape.
Data Summary Tables
Table 1: Representative Mutagenic Response of this compound in S. typhimurium TA1538 with Different S9 Preparations
This table provides a representative summary based on findings reported in the literature. Actual revertant counts will vary between laboratories.
| S9 Source & Pretreatment | 2-AF Concentration | Mean Revertants/Plate (Illustrative) | Expected Outcome | Reference |
| Control (No S9) | 10 µg | ~25 | No significant increase over spontaneous | |
| Rat Liver (Uninduced) | 10 µg | ~300 | Moderate mutagenicity | |
| Rat Liver (Phenobarbital-induced) | 10 µg | >1000 | Strongly enhanced mutagenicity | |
| Rat Liver (Aroclor 1254-induced) | 10 µg | ~150 | Reduced mutagenicity compared to uninduced | |
| Guinea Pig Liver (Aroclor 1254-induced) | 10 µg | ~800 | Significant increase in mutagenicity |
Table 2: Key Troubleshooting Parameters for the ³²P-Postlabeling Assay
| Issue | Potential Cause | Recommended Solution |
| Low/No Adduct Signal | Inefficient DNA digestion | Verify enzyme activity; optimize digestion time and temperature. |
| Poor labeling efficiency | Use high-quality, high-activity [γ-³²P]ATP and T4 PNK; purify DNA to remove inhibitors. | |
| Adduct instability | For unstable adducts (e.g., some N-7 guanine adducts), perform digestions at lower temperatures (e.g., 10°C). | |
| High Background | Incomplete removal of normal nucleotides | Optimize nuclease P1 enrichment step. |
| Contaminated reagents | Use purified [γ-³²P]ATP; ensure all solutions are made with nuclease-free water. | |
| Poor Chromatographic Resolution (TLC/HPLC) | Incorrect solvent system/gradient | Optimize TLC mobile phases or HPLC gradient conditions. |
| Peak tailing (HPLC) | Use a high salt concentration in the mobile phase; ensure proper column packing and maintenance. |
Experimental Protocols
Protocol 1: Ames Test - Plate Incorporation Method
This protocol is a standard procedure for assessing the mutagenicity of this compound using Salmonella typhimurium strain TA98 or TA1538.
-
Prepare Bacterial Culture: Inoculate a single colony of the tester strain into 10 mL of nutrient broth. Incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
-
Prepare S9 Mix: Immediately before use, thaw the S9 fraction and prepare the S9 mix on ice. A typical mix contains S9 fraction, MgCl₂, KCl, glucose-6-phosphate, NADP, and a sodium phosphate buffer (pH 7.4).
-
Set up Assay Tubes: In sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C), containing trace amounts of histidine and biotin.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound solution (dissolved in a suitable solvent like DMSO) at the desired concentration.
-
0.5 mL of the S9 mix (for metabolically activated plates) or 0.5 mL of phosphate buffer (for plates without activation).
-
-
Plating: Vortex each tube gently for 3 seconds and immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate (negative control).
Protocol 2: ³²P-Postlabeling of 2-AF-DNA Adducts
This protocol outlines the key steps for detecting 2-AF-DNA adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).
-
DNA Isolation and Purification: Isolate genomic DNA from cells or tissues exposed to 2-AF. Treat with RNase and Proteinase K to remove contaminants. Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
-
Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates the normal (non-adducted) 3'-mononucleotides to nucleosides, while most bulky aromatic adducts are resistant. This step enhances the sensitivity of the assay by reducing background from normal nucleotides.
-
⁵'-End Labeling: Radiolabel the enriched adducted nucleotides by incubating them with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase. This reaction transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
Chromatographic Separation:
-
TLC: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates with various salt buffers.
-
HPLC: Alternatively, separate the adducts using reverse-phase high-performance liquid chromatography (HPLC) with an online radioisotope detector.
-
-
Detection and Quantification:
-
TLC: Detect the adduct spots by autoradiography. Scrape the spots and quantify the radioactivity using liquid scintillation counting.
-
HPLC: Quantify the adducts by integrating the radioactive peaks.
-
-
Calculate Adduct Levels: Determine the relative adduct labeling (RAL) by comparing the radioactivity in the adduct spots/peaks to the total amount of DNA used in the assay.
Visualizations
Signaling and Experimental Pathways
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for the Ames plate incorporation test.
Caption: Troubleshooting flowchart for unexpected negative Ames test results with 2-AF.
References
- 1. Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar (1980) | R. Forster | 20 Citations [scispace.com]
- 2. Metabolic activation of this compound in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenic activation of this compound by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Aminofluorene-Induced DNA Damage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Aminofluorene (2-AF) in DNA damage studies.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: Why is metabolic activation (e.g., with S9 fraction) necessary when testing this compound?
A1: this compound is a pro-mutagen, meaning it is not directly genotoxic. It requires metabolic activation by enzymes, primarily cytochrome P450s, to be converted into reactive electrophilic intermediates that can bind to DNA and form adducts.[1][2] The most common in vitro metabolic activation system is the S9 fraction, a supernatant of a liver homogenate centrifuged at 9,000g, which contains these necessary enzymes.[1][3]
Q2: What are the primary DNA lesions induced by this compound?
A2: The metabolically activated form of 2-AF primarily forms bulky covalent adducts with DNA. The predominant adducts are formed at the C8-position of guanine (dG-C8-AF).[2] These bulky lesions distort the DNA helix and can block DNA replication and transcription, leading to mutations if not repaired.
Q3: Which DNA repair pathways are primarily involved in repairing 2-AF-induced DNA adducts?
A3: The primary repair mechanism for bulky DNA adducts, such as those formed by 2-AF, is Nucleotide Excision Repair (NER). The NER pathway recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand. If the damage is encountered during transcription, a sub-pathway called Transcription-Coupled Repair (TC-NER) is activated for rapid removal of the lesion.
Q4: What are the essential safety precautions when working with this compound?
A4: this compound is a suspected carcinogen and mutagen. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of the powder and skin contact. Dispose of contaminated waste according to your institution's hazardous waste guidelines.
Troubleshooting Guides by Assay
Ames Test (Bacterial Reverse Mutation Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak mutagenic response with 2-AF (a known mutagen) | Inadequate metabolic activation. | Optimize the S9 concentration. Different S9 preparations (e.g., from Aroclor 1254 or Phenobarbital/β-Naphtoflavone-induced rats) have different enzymatic activities. Ensure all cofactors (e.g., NADP+, glucose-6-phosphate) are fresh and at the correct concentration. |
| Incorrect bacterial strain. | Use a strain sensitive to frameshift mutagens, such as Salmonella typhimurium TA1538 or TA98, as 2-AF is known to cause frameshift mutations. | |
| Sub-optimal pH of the S9 mix. | Verify that the pH of the S9 mix is approximately 7.4. | |
| High background (spontaneous revertant) colonies on control plates | Contamination of media or reagents. | Use fresh, sterile stocks of all reagents, including the minimal glucose agar and top agar. |
| Overgrowth of bacteria due to excess histidine. | Ensure the trace amount of histidine in the top agar is just enough to allow for a few cell divisions, not confluent growth. | |
| Toxicity observed at high concentrations of 2-AF | The compound is cytotoxic at the tested concentrations. | Reduce the upper concentration of 2-AF tested. Observe the background lawn of bacteria; significant thinning or absence of the lawn indicates toxicity. |
Comet Assay (Single Cell Gel Electrophoresis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low levels of DNA damage detected | Insufficient cell lysis. | Ensure the lysis buffer is fresh and has a pH of 10. Lysis can be performed for at least 1 hour at 4°C, or overnight. |
| Inadequate DNA unwinding. | The unwinding step in alkaline buffer (pH > 13) is critical. Ensure the buffer is freshly prepared and the pH is correct. A typical unwinding time is 20-40 minutes at 4°C. | |
| Incorrect electrophoresis conditions. | The voltage and run time must be optimized. A common setting is ~1 V/cm for 20-30 minutes. The buffer level should just cover the slides. | |
| High levels of DNA damage in control cells ("hedgehogs" or extensive comets) | Excessive mechanical damage to cells during handling. | Handle cells gently during harvesting and mixing with agarose. Avoid vigorous pipetting or vortexing. |
| Cells were apoptotic or necrotic before the experiment. | Use healthy, viable cells. Assess cell viability before starting the assay. Apoptotic cells can produce images that resemble comets but are distinct. | |
| Slides are of poor quality or not pre-coated correctly. | Use high-quality, clean slides. Ensure an even pre-coating of normal melting point agarose to promote adhesion of the cell/low melting point agarose mixture. | |
| Inconsistent results between replicate slides | Uneven electrophoresis field. | Ensure the electrophoresis tank is on a level surface and the buffer volume is consistent for each run. |
| Variation in slide preparation. | Mix cells with agarose gently but thoroughly to ensure a homogenous suspension. Work quickly to prevent the agarose from gelling before it is layered on the slide. |
In Vitro Micronucleus Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in micronuclei (MN) frequency | Insufficient exposure time or concentration. | 2-AF may require multiple treatments or longer exposure times to induce detectable MN. Perform a dose-response and time-course experiment. |
| Cell cycle arrest. | 2-AF may cause cell cycle arrest, preventing cells from reaching mitosis, which is necessary for MN formation. Assess cytotoxicity and cell proliferation (e.g., using cytochalasin B and calculating the Cytokinesis-Block Proliferation Index). | |
| Inadequate metabolic activation. | As with the Ames test, ensure the S9 mix is active and used at an optimal concentration. | |
| High background MN frequency in control cultures | Sub-optimal culture conditions leading to spontaneous DNA damage. | Use high-quality reagents and maintain optimal cell culture conditions (e.g., temperature, CO₂, humidity). |
| Genetic instability of the cell line. | Be aware of the baseline MN frequency for your chosen cell line. | |
| Difficulty in scoring micronuclei | Poor staining or slide preparation. | Use a DNA-specific stain like Giemsa or DAPI for clear visualization. Ensure proper fixation and spreading of cells to avoid artifacts. |
| Misidentification of artifacts as micronuclei. | Micronuclei should be round or oval, non-refractile, have a sharp border, be smaller than one-third of the main nucleus, and be on the same plane of focus. Training and calibration in scoring are essential. |
DNA Adduct Analysis (³²P-Postlabelling)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable adduct spots | Incomplete DNA digestion. | Ensure the activity of micrococcal nuclease and spleen phosphodiesterase is optimal. Use the correct buffer conditions and incubation times. |
| Inefficient labeling by T4 Polynucleotide Kinase. | Use high-quality, fresh [γ-³²P]ATP. Ensure the kinase is active and not inhibited by contaminants in the DNA digest. | |
| Adduct loss during enrichment (e.g., nuclease P1 or butanol extraction). | Optimize the enrichment step. Nuclease P1 digestion can be sensitive to reaction conditions and may not be suitable for all adducts. | |
| High background on TLC plates | Incomplete removal of normal nucleotides before labeling. | The adduct enrichment step is crucial. Ensure it is performed effectively to reduce the concentration of normal nucleotides. |
| Contamination with other radioactive sources. | Practice good radiological hygiene and use dedicated equipment. | |
| Poor separation of adducts on TLC | Incorrect solvent systems or TLC plate development. | Optimize the multi-directional chromatography conditions. Different solvent systems may be required to resolve different types of adducts. |
| Overloading of the TLC plate. | Do not apply too much of the labeled sample to the origin. This can cause streaking and poor resolution. |
Experimental Protocols
Protocol 1: Ames Test with S9 Metabolic Activation
This protocol is a standard plate incorporation assay.
-
Preparation:
-
Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100) at 37°C in nutrient broth.
-
Prepare serial dilutions of 2-AF in a suitable solvent (e.g., DMSO).
-
Prepare the S9 mix on ice, containing S9 fraction (10-30% v/v), MgCl₂, KCl, glucose-6-phosphate, NADP+, and sodium phosphate buffer (pH 7.4).
-
Prepare molten top agar (with a trace of histidine and biotin) and hold in a 45°C water bath.
-
-
Assay Procedure:
-
To a sterile tube, add in order: 0.1 mL of bacterial culture, 0.1 mL of the 2-AF dilution (or controls), and 0.5 mL of S9 mix (or buffer for non-activation plates).
-
Gently vortex and pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2.0 mL of the molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous background rate.
-
Protocol 2: Alkaline Comet Assay
-
Cell Preparation:
-
Treat cells with various concentrations of 2-AF (with metabolic activation if the cells are not metabolically competent). Include negative (solvent) and positive controls.
-
Harvest cells and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of ~1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (0.5-1.0% in PBS) at 37°C.
-
Quickly pipette the 100 µL mixture onto a pre-coated slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and solidify on a cold plate or at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).
-
Lyse for at least 1 hour at 4°C in the dark.
-
-
Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are just covered.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V (~1 V/cm) and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing 3 times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the slides with a DNA-specific fluorescent dye (e.g., SYBR Green, DAPI, or propidium iodide).
-
Score the comets using a fluorescence microscope equipped with appropriate filters and image analysis software.
-
Quantitative Data Summaries
Table 1: Recommended Positive Controls for Genotoxicity Assays
| Assay | Compound | Typical Concentration Range | Metabolic Activation | Expected Outcome |
| Ames Test (TA98) | This compound (2-AF) | 1 - 50 µ g/plate | Required (+S9) | Significant increase in revertant colonies |
| Ames Test (TA100) | Sodium Azide | 1 - 10 µ g/plate | Not Required (-S9) | Significant increase in revertant colonies |
| Comet Assay | Hydrogen Peroxide (H₂O₂) | 50 - 200 µM | Not Required | Increase in % DNA in tail |
| Micronucleus Assay | Mitomycin C | 0.05 - 0.5 µg/mL | Not Required | Increase in micronuclei frequency |
Table 2: Example Data for 2-Acetylaminofluorene (2-AAF) Induced DNA Damage in Reconstructed Human Skin Models
| Treatment Condition | DNA Adducts (per 10⁸ nucleotides) | Comet Assay (% Tail DNA) | Micronucleus Assay (% MN) |
| Control | ~0.5 | ~5% | ~0.2% |
| 2-AAF (3h exposure) | Minimal (<1) | No significant increase | No significant increase |
| 2-AAF (3 exposures over 48h) | ~10 | Significant increase (with APC*) | No significant increase |
| N-OH-2-AAF (3h exposure) | >100 | Large, dose-related increase | No significant increase |
| N-OH-2-AF (3h exposure) | >100 | Strong increase | Significant increase (after multiple treatments) |
*APC = Aphidicolin, a DNA polymerase inhibitor used to enhance detection in the comet assay.
Signaling Pathways and Workflows
Metabolic Activation and DNA Adduct Formation
The following diagram illustrates the initial steps leading to 2-AF-induced DNA damage.
References
- 1. Metabolic activation of this compound in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
Technical Support Center: Overcoming Resistance to 2-Aminofluorene in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Aminofluorene (2-AF) in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound (2-AF) and its more extensively studied analog, 2-Acetylaminofluorene (2-AAF), is a multifactorial phenomenon. The primary mechanisms include:
-
Altered Metabolic Activation: 2-AF is a pro-carcinogen that requires metabolic activation by cytochrome P450 enzymes, primarily CYP1A2, to exert its genotoxic effects.[1] A decrease in the expression or activity of CYP1A2 can lead to reduced activation of 2-AF, thereby conferring resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump 2-AF and its metabolites out of the cell, lowering the intracellular concentration and reducing its efficacy.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can efficiently remove the DNA adducts formed by activated 2-AF, mitigating its cytotoxic effects.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate various signaling pathways to evade the cytotoxic action of drugs.[2] Pathways such as the Nrf2-ARE, PI3K/Akt, and MAPK signaling cascades can promote cell survival and contribute to drug resistance. The Nrf2 pathway, in particular, is a master regulator of the antioxidant response and can protect cells from chemical stressors.[3][4]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of 2-AF in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[5] This is done by performing a cell viability assay.
Q3: What is a cell viability assay and how do I perform one?
A3: A cell viability assay measures the number of live, healthy cells in a sample. Common methods include MTT, MTS, and CellTiter-Fluor assays, which are based on the metabolic activity of the cells.
Here is a general protocol for an MTT assay:
-
Seed your parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of 2-AF concentrations for a specific exposure time (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
Q4: Can I use combination therapies to overcome 2-AF resistance?
A4: Yes, combination therapy is a promising strategy. This could involve co-administering 2-AF with:
-
An inhibitor of P-glycoprotein: To block the efflux of 2-AF from the resistant cells.
-
An inhibitor of a pro-survival signaling pathway: For example, an inhibitor of the PI3K/Akt or Nrf2 pathway.
-
A DNA repair inhibitor: To prevent the repair of 2-AF-induced DNA adducts.
Troubleshooting Guides
Problem 1: I am trying to develop a this compound resistant cell line, but the cells are not surviving the selection process.
-
Possible Cause: The initial concentration of 2-AF is too high.
-
Solution: Start with a lower concentration of 2-AF, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth) of the parental cell line. Gradually increase the concentration in a stepwise manner as the cells adapt.
-
-
Possible Cause: The exposure to 2-AF is continuous and too toxic.
-
Solution: Try a pulse-treatment approach. Expose the cells to 2-AF for a shorter period (e.g., 24-48 hours), then replace the medium with a drug-free medium and allow the cells to recover before the next treatment cycle.
-
Problem 2: I have developed a resistant cell line, but the resistance is not stable.
-
Possible Cause: The resistant phenotype is lost in the absence of selective pressure.
-
Solution: To maintain the resistant phenotype, continuously culture the resistant cells in a medium containing a low, non-toxic concentration of 2-AF (e.g., the IC10-IC20 of the resistant line). Periodically re-evaluate the IC50 to ensure the resistance is maintained.
-
Problem 3: My Western blot for CYP1A2 or P-glycoprotein is not working well.
-
Possible Cause: Poor sample preparation or inappropriate antibody dilution.
-
Solution: Ensure you are using an appropriate lysis buffer and that your protein quantification is accurate. Optimize the primary and secondary antibody concentrations by performing a titration experiment. Include positive and negative controls to validate your results. For P-glycoprotein, which is a transmembrane protein, be mindful of the extraction protocol to ensure it is efficiently solubilized. Some protocols suggest not boiling the sample before loading it on the gel.
-
Data Presentation
The following tables present representative data for a hypothetical this compound resistant cell line (Resistant Cell Line) compared to its parental counterpart (Parental Cell Line). This data is for illustrative purposes to demonstrate the expected changes in a resistant phenotype.
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Cell Line | 15 | 1 |
| Resistant Cell Line | 250 | 16.7 |
Fold Resistance = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
Table 2: Relative Protein Expression Levels
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| CYP1A2 | 1.0 | 0.2 | -5.0 |
| P-glycoprotein (MDR1) | 1.0 | 8.5 | +8.5 |
Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and then to the parental cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol is adapted from standard methods for developing drug-resistant cell lines.
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in your parental cell line.
-
Initial Drug Exposure: Start by continuously exposing the parental cells to a low concentration of 2-AF (e.g., IC10-IC20).
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of 2-AF by a small factor (e.g., 1.5 to 2-fold).
-
Repeat and Monitor: Repeat the process of gradually increasing the drug concentration. Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before each concentration increase. This process can take several months.
-
Confirm Resistance: Once the cells can tolerate a significantly higher concentration of 2-AF, confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.
-
Maintenance: Culture the resistant cell line in a medium containing a maintenance dose of 2-AF to retain the resistant phenotype.
Protocol 2: Western Blot Analysis of CYP1A2 and P-glycoprotein
-
Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CYP1A2 or P-glycoprotein (MDR1) overnight at 4°C. Use the antibody at the manufacturer's recommended dilution.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Mandatory Visualizations
Caption: Workflow for developing and characterizing a this compound resistant cell line.
Caption: Key signaling pathways involved in resistance to this compound.
Caption: Logical workflow for troubleshooting and investigating this compound resistance.
References
- 1. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf 2-ARE signaling pathway : An update on its regulation and possible role in cancer prevention and treatment | Semantic Scholar [semanticscholar.org]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Optimizing Metabolic Activation Systems for 2-Aminofluorene Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminofluorene (2-AF) and its metabolic activation in mutagenicity and genotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolic activation for this compound (2-AF)?
This compound is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effects. The primary activation pathway involves N-hydroxylation by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-2-aminofluorene. This intermediate can then be further activated through O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs) to form reactive esters that readily form DNA adducts.[1][2][3]
Q2: Why is a metabolic activation system (S9 mix) necessary for in vitro studies of 2-AF?
Standard in vitro test systems, such as the bacterial strains used in the Ames test, lack the necessary enzymes to metabolize pro-mutagens like 2-AF. Therefore, an external source of metabolic enzymes is required. The most common system is the S9 fraction, a post-mitochondrial supernatant derived from liver homogenates (usually from rats), which contains a cocktail of metabolic enzymes, including cytochrome P450s.[4][5]
Q3: Which bacterial strains are most suitable for detecting the mutagenicity of 2-AF?
2-AF is known to cause frameshift mutations. Therefore, Salmonella typhimurium strains that are sensitive to this type of mutation, such as TA98 and TA1538, are recommended and commonly used.
Q4: What are the key components of a standard S9 mix?
A standard S9 mix contains the S9 fraction itself, along with cofactors necessary for the enzymatic reactions. These typically include NADP (or an NADPH-generating system like isocitrate) and glucose-6-phosphate (G6P). The mix is prepared in a suitable buffer, often containing salts like MgCl2 and KCl.
Q5: What is the difference between induced and non-induced S9, and which is better for 2-AF studies?
Induced S9 is prepared from animals pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital (PB) and β-naphthoflavone. This treatment increases the concentration of cytochrome P450 enzymes, enhancing the metabolic activation of many compounds. For 2-AF, S9 induced with phenobarbital has been shown to cause a large increase in mutagenicity. While Aroclor 1254 has been historically used, PB/β-naphthoflavone induction is now more common. The choice of induction agent can influence the metabolic profile and should be considered based on the specific research question.
Troubleshooting Guide
Problem: Low or no increase in revertant colonies with 2-AF in the presence of S9 mix.
| Possible Cause | Suggested Solution(s) |
| Suboptimal S9 Concentration | The concentration of S9 in the mix is critical. Too little S9 may not provide sufficient enzymatic activity, while too much can lead to cytotoxicity or the production of non-mutagenic metabolites. Perform a dose-response experiment with varying S9 concentrations (e.g., 1%, 4%, 10% v/v) to determine the optimal level for your experimental conditions. The optimal S9 level can be lower in fluctuation tests compared to standard plate incorporation Ames tests. |
| Inactive S9 Mix | The S9 fraction is sensitive to storage conditions and freeze-thaw cycles. Ensure the S9 fraction has been stored at -70°C or below. Prepare the complete S9 mix fresh on the day of the experiment and keep it on ice. Always include a positive control that requires metabolic activation, such as 2-Aminoanthracene (2-AA), to verify the activity of your S9 mix. |
| Incorrect Cofactor Concentration | The NADPH-generating system is essential for P450 activity. Ensure that NADP and G6P are at the correct concentrations in the final mix. A common final concentration for Ames testing is 4 mM NADP and 25 mM G6P. |
| Inappropriate Incubation Time | A standard incubation time for the Ames test is 48-72 hours at 37°C. Shorter incubation times may not allow for sufficient bacterial growth and colony formation. For pre-incubation methods, the time the test article is incubated with the S9 mix and bacteria before plating is also a factor to optimize, with 20 minutes being a common starting point. |
| Exposure to Light | Fluorescent light has been shown to potentiate the mutagenicity of 2-AF, likely through the formation of N-oxidized photoproducts. To ensure consistency and avoid confounding factors, it is recommended to protect plates from light during incubation. |
Problem: High background (spontaneous) reversion rates.
| Possible Cause | Suggested Solution(s) |
| Contamination | Bacterial or fungal contamination can lead to an overestimation of revertant colonies. Use sterile techniques throughout the experiment. Visually inspect plates for colonies that differ in morphology from the expected revertants. |
| Histidine in Test Compound Solution | If the test compound is dissolved in a complex mixture, it may contain traces of histidine, which will allow for the growth of non-revertant bacteria. If possible, dissolve the test compound in a pure solvent like DMSO. |
| Trace Histidine in Top Agar | A small amount of histidine is intentionally added to the top agar to allow for a few rounds of cell division, which is necessary for mutagenesis to occur. However, if the concentration is too high, it can lead to a high background lawn. Ensure the histidine/biotin solution is prepared at the correct concentration (e.g., 0.5 mM). |
Problem: High cytotoxicity observed (thinning or absent bacterial lawn).
| Possible Cause | Suggested Solution(s) |
| High Concentration of Test Compound | The test compound itself may be toxic to the bacteria at the concentrations tested. Perform a preliminary toxicity assay with a wide range of concentrations to determine the maximum non-toxic concentration. |
| Cytotoxic Metabolites | The metabolic activation process can sometimes produce metabolites that are more cytotoxic than the parent compound. This may be observed as toxicity only in the presence of the S9 mix. Test a lower range of concentrations of the test compound. |
| High S9 Concentration | High concentrations of S9 can be cytotoxic to the bacterial strains. If toxicity is observed, try reducing the percentage of S9 in the mix. |
Experimental Protocols
Protocol 1: Preparation of S9 Mix (10% v/v)
This protocol is for the preparation of a standard S9 mix for use in the Ames test.
Materials:
-
Aroclor 1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction
-
NADP sodium salt
-
Glucose-6-phosphate (G6P)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Sodium phosphate buffer (0.2 M, pH 7.4)
-
Sterile, deionized water
Procedure:
-
On the day of the experiment, thaw the S9 fraction on ice.
-
Prepare fresh solutions of the cofactors.
-
In a sterile tube kept on ice, combine the following components in order to prepare 10 mL of S9 mix:
-
Sterile water
-
0.2 M Sodium phosphate buffer, pH 7.4
-
MgCl₂/KCl solution (e.g., 0.4 M MgCl₂ / 1.65 M KCl)
-
NADP solution (e.g., 0.1 M)
-
G6P solution (e.g., 1 M)
-
S9 fraction (to a final concentration of 10% v/v)
-
-
Vortex gently to mix. Keep the S9 mix on ice until use.
Final Concentrations in Mix (Example):
| Component | Final Concentration |
|---|---|
| NADP | 4 mM |
| Glucose-6-Phosphate | 25 mM |
| MgCl₂ | 8 mM |
| KCl | 33 mM |
| S9 Fraction | 10% (v/v) |
(Note: Optimal concentrations may vary, refer to literature and internal validation.)
Protocol 2: Ames Plate Incorporation Assay for 2-AF
Materials:
-
Salmonella typhimurium strains (e.g., TA98) overnight culture
-
This compound (2-AF) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., 2-Aminoanthracene for +S9, 2-Nitrofluorene for -S9)
-
Solvent control (e.g., DMSO)
-
Freshly prepared S9 mix (for +S9 plates)
-
Sodium phosphate buffer (0.2 M, pH 7.4, for -S9 plates)
-
Molten top agar (containing 0.5 mM histidine and 0.5 mM biotin) kept at 45°C
-
Minimal glucose agar plates
Procedure:
-
Label minimal glucose agar plates for each strain, test concentration, and condition (+/- S9).
-
In sterile glass tubes, add the following in order:
-
0.1 mL of overnight bacterial culture.
-
0.1 mL of the 2-AF dilution, positive control, or solvent control.
-
0.5 mL of S9 mix (for +S9) or sodium phosphate buffer (for -S9).
-
-
Pre-incubate the tubes at 37°C for 20 minutes with gentle shaking.
-
After pre-incubation, add 2.0 mL of molten top agar to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify at room temperature.
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Count the number of revertant colonies on each plate.
Visualizations
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
References
- 1. Metabolic activation of N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene by monomorphic N-acetyltransferase (NAT1) and polymorphic N-acetyltransferase (NAT2) in colon cytosols of Syrian hamsters congenic at the NAT2 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
Addressing issues with the stability of 2-Aminofluorene solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminofluorene (2-AF) solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in research?
This compound (2-AF) is an aromatic amine and a well-established mutagen and carcinogen.[1] In research, it is primarily used as a model compound to study the mechanisms of chemical carcinogenesis, DNA damage, and mutagenesis. It is known to form DNA adducts after metabolic activation, leading to mutations.
2. What are the main stability concerns for this compound solutions?
This compound solutions are susceptible to degradation from exposure to:
-
Light: Photochemical oxidation can occur, especially under UV light, leading to the formation of mutagenic byproducts such as 2-nitrosofluorene and 2-nitrofluorene.[2]
-
Air (Oxygen): As an aromatic amine, 2-AF is prone to oxidation when exposed to air.
-
Incompatible Solvents and pH: Stability can be affected by the solvent and the pH of the solution.
3. How should solid this compound and its solutions be stored?
For optimal stability, adhere to the following storage conditions:
| Form | Storage Temperature | Duration | Container | Atmosphere |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, light-resistant | Inert gas (e.g., Argon) |
| Solution in DMSO | -80°C | Up to 6 months | Tightly sealed, light-resistant vials | Inert gas (e.g., Argon) |
| Solution in DMSO | -20°C | Up to 1 month | Tightly sealed, light-resistant vials | Inert gas (e.g., Argon) |
Note: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
4. What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For specific experimental needs, other solvents like ethanol may be used, but stability in these solvents should be verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Color change in solution (e.g., turning yellow/brown) | Oxidation or photodegradation of this compound. | 1. Discard the solution as its integrity is compromised. 2. Prepare a fresh solution using high-purity solvent and solid 2-AF. 3. Ensure proper storage conditions (protection from light, inert atmosphere). |
| Precipitate formation in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or unexpected experimental results | Degradation of 2-AF solution; improper solution preparation or storage; contamination. | 1. Prepare a fresh stock solution of 2-AF. 2. Verify the concentration of the stock solution using UV-Vis spectrophotometry or HPLC. 3. Review the experimental protocol for any deviations in handling or storage. 4. Ensure all reagents and cell cultures are free from contamination. |
| Low mutagenic activity in the Ames test | Inadequate metabolic activation (S9 fraction); degradation of 2-AF. | 1. Verify the activity of the S9 metabolic activation mix. 2. Use a fresh, properly stored 2-AF solution. 3. Include appropriate positive controls to ensure the assay is performing correctly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
In a chemical fume hood, weigh out the required amount of this compound powder. For a 10 mM solution, this is 1.812 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the 2-AF powder.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Once dissolved, overlay the solution with an inert gas (e.g., argon or nitrogen) if possible.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Label the vials with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Quality Control of this compound Stock Solution by UV-Vis Spectrophotometry
Objective: To verify the concentration of the this compound stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ethanol or other suitable spectrophotometry-grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute working solution of this compound from your stock solution in a suitable solvent (e.g., ethanol). The final concentration should be within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) for this compound.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε (epsilon) is the molar absorptivity of this compound at λmax.
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration of the solution.
-
-
Compare the calculated concentration to the expected concentration to ensure accuracy.
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound's carcinogenicity involves its metabolic activation into reactive species that form DNA adducts, leading to mutations and potentially cancer.
Additionally, this compound and other carcinogens can influence major cellular signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of cancer.
The following workflow outlines a general procedure for assessing the stability of a this compound solution.
References
Validation & Comparative
Validating 2-Aminofluorene Carcinogenicity: A Comparative Guide to Zebrafish and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
The aromatic amine 2-aminofluorene (2-AF) and its acetylated metabolite, 2-acetylaminofluorene (2-AAF), are well-established model carcinogens used extensively in cancer research.[1][2][3] Traditionally studied in rodent models, the validation of their carcinogenic potential in novel, more efficient model systems is crucial for advancing toxicological screening and mechanistic understanding. This guide provides a comparative overview of two such innovative platforms—the zebrafish (Danio rerio) model and three-dimensional (3D) organoid cultures—for assessing the carcinogenicity of this compound.
Quantitative Data Presentation
Direct comparative studies of this compound carcinogenicity in zebrafish and organoid models are still emerging. However, existing data from related studies provide valuable insights into the potential of these systems.
Zebrafish Model: Developmental Toxicity and Carcinogenesis
While recent quantitative data on 2-AF-induced tumor incidence in zebrafish is limited, historical studies indicate a clear dose- and developmental stage-dependent toxicity. Exposure of zebrafish embryos to 2-AAF has been shown to cause significant morphological abnormalities, including cellular degeneration in the liver, a primary target organ for this carcinogen.[4][5] Modern transgenic zebrafish models, which can be engineered to express oncogenes or fluorescent reporters for specific cell types, offer a powerful tool for inducing and visualizing liver tumors, demonstrating molecular similarities to human hepatocellular carcinoma.
Table 1: Developmental Toxicity Endpoints of 2-Acetylaminofluorene in Zebrafish Embryos
| Endpoint | Observation | Concentration/Dose Dependency | Reference |
| Growth and Differentiation | Retardation of overall growth and visceral organ development. | Dependent on dosage, duration, and developmental stage of exposure. | |
| Liver Morphology | Cellular degeneration and diminished staining reaction. | Higher concentrations and longer exposure lead to greater effects. | |
| Survival | Arrested development and lethality at early cleavage stages. | Higher concentrations are more lethal, especially at earlier developmental stages. | |
| Morphological Abnormalities | Edema, cardiac failure, yolk mass protuberances, and neural disorganization. | The extent of abnormalities correlates with exposure levels and duration. |
Organoid Models: Genotoxicity and DNA Adduct Formation
Organoid cultures, particularly those derived from human tissues, offer a highly relevant in vitro system for assessing genotoxicity. Studies using 3D reconstructed human skin models, a form of organoid system, have quantified DNA adduct formation following exposure to 2-AAF and its metabolites. This provides a direct measure of the compound's ability to damage DNA, a key initiating event in carcinogenesis.
Table 2: DNA Adduct Formation in 3D Reconstructed Human Skin Models Exposed to 2-Acetylaminofluorene (2-AAF) and its Metabolites
| Compound | Exposure Duration | Concentration | Mean DNA Adduct Levels (adducts per 10⁸ nucleotides) | Reference |
| 2-AAF | 3 hours | 150 µg/cm² | Minimal but detectable | |
| 2-AAF | 48 hours (multiple exposures) | 150 µg/cm² | >10-fold increase compared to 3-hour exposure | |
| N-OH-2-AAF | 3 hours | 1.5 µg/cm² | Significantly higher than 48-hour 2-AAF exposure | |
| N-OH-2-AF | 3 hours | 1.5 µg/cm² | Significantly higher than 48-hour 2-AAF exposure |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of carcinogenicity studies. Below are representative protocols for zebrafish and liver organoid models.
Zebrafish Carcinogenicity Assay
This protocol is adapted from established methods for chemical-induced carcinogenesis in zebrafish.
-
Animal Husbandry: Wild-type or transgenic (e.g., Tg(fabp10a:krasV12)) zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).
-
Embryo Collection and Exposure: Fertilized embryos are collected and placed in 6-well plates (20-30 embryos per well) in embryo medium. At 4-6 hours post-fertilization (hpf), the medium is replaced with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 0.1%). A solvent control group is included.
-
Static Renewal Exposure: The exposure solution is renewed daily for a period of 96 hours.
-
Endpoint Assessment (Developmental Toxicity): At 24, 48, 72, and 96 hpf, embryos are examined under a stereomicroscope for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, and liver necrosis).
-
Carcinogenesis Assessment (Long-term): For tumor studies, a subset of larvae is raised to adulthood (3-6 months) in clean water after the initial exposure. Fish are monitored for signs of morbidity.
-
Tumor Analysis: At the end of the study period, fish are euthanized, and livers are dissected. Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned for histological analysis (H&E staining) to identify preneoplastic and neoplastic lesions. Immunohistochemistry for markers like PCNA (proliferating cell nuclear antigen) can be performed to assess cell proliferation.
Liver Organoid Genotoxicity Assay
This protocol is based on established methods for culturing human liver organoids and assessing chemical toxicity.
-
Organoid Culture: Human liver organoids are established from primary liver tissue or pluripotent stem cells and cultured in a gel-based extracellular matrix (e.g., Matrigel) with a defined growth medium.
-
Organoid Plating for Assay: Mature organoids are harvested, dissociated into smaller fragments, and re-plated in 48-well plates within fresh Matrigel domes.
-
Compound Exposure: After a 24-48 hour recovery period, the culture medium is replaced with a medium containing various concentrations of this compound or its metabolites. A solvent control is included. The exposure duration can range from 24 to 72 hours, with repeated dosing if necessary.
-
Cytotoxicity Assessment: Cell viability is assessed using assays such as CellTiter-Glo® 3D to determine the toxic concentration range of the compound.
-
DNA Adduct Analysis (³²P-postlabelling):
-
Following exposure, organoids are harvested, and DNA is isolated.
-
DNA is enzymatically digested to nucleotides.
-
Adducted nucleotides are enriched and then radiolabeled with ³²P-ATP.
-
Labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by autoradiography or scintillation counting.
-
-
Gene Expression Analysis: RNA is extracted from treated organoids to analyze the expression of genes involved in DNA damage response (e.g., TP53, CDKN1A) and xenobiotic metabolism (e.g., CYP1A1, NAT1) by qRT-PCR.
Mandatory Visualization
Signaling Pathways in this compound Carcinogenesis
The carcinogenicity of this compound is intrinsically linked to its metabolic activation and the subsequent interaction of reactive metabolites with DNA, which can trigger critical signaling pathways involved in cancer development, such as the p53 and Wnt/β-catenin pathways.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Genetic toxicity of 2-acetylaminofluorene, this compound and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of 2-acetylaminofluorene on the embryonic development of the zebrafish. II. Histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Comparative study of 2-Aminofluorene and 2-acetylaminofluorene.
This guide provides a comprehensive comparison of 2-Aminofluorene (2-AF) and its acetylated derivative, 2-Acetylaminofluorene (2-AAF). Both are well-characterized aromatic amines that serve as model compounds in toxicology and cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, metabolic activation, mechanisms of toxicity, and experimental protocols for their study.
Physicochemical Properties
2-AF and 2-AAF exhibit distinct physical and chemical characteristics that influence their biological activity and handling. A summary of their key properties is presented below.
| Property | This compound (2-AF) | 2-Acetylaminofluorene (2-AAF) |
| Molecular Formula | C₁₃H₁₁N | C₁₅H₁₃NO |
| Molecular Weight | 181.24 g/mol | 223.27 g/mol [1] |
| Appearance | White to tan solid[2] | Tan crystalline powder[3] |
| Melting Point | 125-132 °C[2] | 194 °C[1] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C | 144 mg/L at 25 °C |
| CAS Number | 153-78-6 | 53-96-3 |
Metabolic Activation and Mechanism of Toxicity
The carcinogenicity of both 2-AF and 2-AAF is dependent on their metabolic activation to reactive electrophilic intermediates that can form covalent adducts with DNA. While their metabolic pathways share common steps, the initial enzymatic processes and the nature of the ultimate carcinogens differ.
This compound (2-AF) is primarily activated through N-hydroxylation by cytochrome P450 enzymes (CYP1A2 being a key isoform) to form N-hydroxy-2-aminofluorene (N-OH-AF). This intermediate can be further activated by O-esterification (e.g., sulfation by sulfotransferases) to form a highly reactive nitrenium ion that readily attacks nucleophilic sites in DNA, primarily at the C8 position of guanine. Peroxidase-mediated activation is another pathway, particularly in extrahepatic tissues.
2-Acetylaminofluorene (2-AAF) undergoes a more complex activation process. It is first N-hydroxylated by cytochrome P450 enzymes to N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This proximate carcinogen can then be O-esterified by sulfotransferases or N,O-acetyltransferases. The resulting esters are unstable and spontaneously decompose to form a reactive arylamidonium ion, which is a potent electrophile that binds to DNA. Deacetylation of N-OH-AAF can also occur, leading to the formation of N-OH-AF, thereby linking the metabolic pathways of the two compounds.
The formation of DNA adducts by these reactive metabolites is a critical event in the initiation of carcinogenesis. The dG-C8-AF adduct from 2-AF and the dG-C8-AAF adduct from 2-AAF are the major lesions formed. These adducts can distort the DNA helix, leading to mutations during DNA replication and repair, ultimately contributing to tumor development. The dG-C8-AAF adduct is known to be a stronger block to DNA synthesis in vitro compared to the dG-C8-AF adduct.
dot
Caption: Metabolic activation pathways of this compound and 2-Acetylaminofluorene.
Comparative Carcinogenicity
Both 2-AF and 2-AAF are potent carcinogens in various animal models, inducing tumors in multiple organs. However, there are species- and organ-specific differences in their carcinogenic potential. 2-AAF has been more extensively studied and is a well-established model carcinogen.
| Species | Route of Administration | Target Organs for 2-AF | Target Organs for 2-AAF |
| Rat | Oral | Liver, Mammary Gland, Ear Duct | Liver, Bladder, Mammary Gland, Zymbal's Gland |
| Mouse | Oral | Liver | Liver, Bladder, Mammary Gland |
| Hamster | Intraperitoneal | - | Bladder, Liver |
| Dog | Oral | - | Liver |
Experimental Protocols
Mutagenicity Testing: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if 2-AF or 2-AAF can induce mutations in a bacterial model.
Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.
-
Metabolic Activation: Since many carcinogens require metabolic activation, the test is performed both with and without a mammalian metabolic activation system, typically a rat liver homogenate fraction (S9 mix).
-
Procedure: a. The test compound (2-AF or 2-AAF) at various concentrations, the bacterial culture, and either the S9 mix or a buffer control are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate (lacking histidine). c. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
dot
Caption: A simplified workflow for the Ames Test.
Carcinogenicity Study in Rats
Animal bioassays are essential for evaluating the long-term carcinogenic potential of chemicals.
Objective: To assess the tumor-inducing potential of 2-AF or 2-AAF in a rodent model.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Administration: The test compound is typically administered through the diet, drinking water, or by gavage over a prolonged period (e.g., 18-24 months). For instance, a study might involve weekly intraperitoneal injections of diethylnitrosamine (DEN) to initiate liver cancer, followed by administration of 2-AAF at different doses (e.g., 100, 200, 300 mg/kg) to promote tumor development. Another protocol involves weekly intraperitoneal injections of DEN (50 mg/kg) and intragastric administration of 2-AAF (25 mg/kg) for 18 weeks.
-
Observation: Animals are monitored for clinical signs of toxicity and tumor development throughout the study.
-
Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. All major organs and any visible lesions are collected, preserved, and examined histopathologically to identify and characterize tumors.
-
Data Analysis: Tumor incidence, latency, and multiplicity in the treated groups are compared to a control group. Statistical analysis is used to determine the carcinogenic potential of the compound.
dot
References
Unveiling the Mutagenic Properties of Arylamines: A Comparative Analysis of 2-Aminofluorene
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of chemical compounds is paramount for safety assessment and regulatory compliance. This guide provides a comparative analysis of the mutagenic potential of 2-Aminofluorene (2-AF) against other common arylamines, namely Benzidine and 4-Aminobiphenyl (4-ABP). The information is supported by quantitative data from key genotoxicity assays and detailed experimental protocols.
Arylamines are a class of organic compounds widely used in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. However, many arylamines are known to be potent mutagens and carcinogens, primarily due to their metabolic activation into reactive electrophiles that can form DNA adducts, leading to mutations. This compound has been extensively studied as a model arylamine mutagen. This guide aims to place its mutagenic potential in context by comparing it with other significant arylamines.
Comparative Mutagenic Potency
The mutagenic potential of this compound and other arylamines is most commonly evaluated using a battery of in vitro and in vivo genotoxicity tests. The Ames test (bacterial reverse mutation assay), the mouse lymphoma assay (MLA), and the in vivo micronucleus test are standard assays for this purpose. The following table summarizes quantitative data from these assays, providing a comparative overview of the mutagenic potency of this compound, Benzidine, and 4-Aminobiphenyl.
| Arylamine | Assay | Test System | Metabolic Activation (S9) | Endpoint | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium TA1538 | Required | Revertants/plate | Significant increase in revertants with S9 activation.[1] | [1] |
| Benzidine | Ames Test | Salmonella typhimurium TA98 | Required | Mutagenic Potency (revertants/nmol) | Potent mutagenicity observed with S9 activation.[2][3] | [2] |
| 4-Aminobiphenyl | Ames Test | Salmonella typhimurium YG1029 | Required | Revertants/plate | 789 ± 98 revertants/plate at 5 µ g/plate . | |
| 4-Aminobiphenyl | Mouse Lymphoma Assay | L5178Y/Tk+/- cells | Required | Mutant Frequency | Dose-dependent increase in mutant frequency. |
Metabolic Activation and Signaling Pathway
The mutagenicity of arylamines is intrinsically linked to their metabolic activation, a process primarily carried out by cytochrome P450 enzymes in the liver. The initial step involves N-hydroxylation to form an N-hydroxy arylamine. This intermediate can then be further activated through O-esterification (e.g., acetylation or sulfation) to form a reactive electrophilic nitrenium ion. This highly unstable ion can then readily attack nucleophilic sites in DNA, predominantly at the C8 and N2 positions of guanine, forming DNA adducts that can lead to mutations if not repaired.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of mutagenicity. Below are summaries of the methodologies for the key assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test substance to induce reverse mutations (revertants) that restore the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) based on their sensitivity to different types of mutagens.
-
Metabolic Activation: The test is performed with and without the addition of a metabolic activation system, typically a liver homogenate fraction (S9 mix) from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone, to mimic mammalian metabolism.
-
Exposure: A top agar containing a small amount of histidine (to allow for a few cell divisions) and the test compound at various concentrations is plated with the bacterial culture onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
Mouse Lymphoma Assay (MLA)
The mouse lymphoma assay is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells. This assay is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal alterations.
Experimental Protocol:
-
Cell Culture: L5178Y/Tk+/- mouse lymphoma cells are cultured in appropriate medium.
-
Treatment: Cells are exposed to the test substance at various concentrations for a short period (e.g., 4 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.
-
Expression: After treatment, the cells are washed and cultured for a period (typically 2 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then plated in a selective medium containing a cytotoxic thymidine analogue, such as trifluorothymidine (TFT). Wild-type cells with a functional Tk enzyme will incorporate the analogue and die, while Tk-deficient mutant cells will survive and form colonies.
-
Colony Sizing and Counting: The number of mutant colonies is counted. Colonies are often categorized as large or small, which can provide information about the type of mutational event (point mutation vs. clastogenic event). The mutant frequency is calculated relative to the number of viable cells.
In Vivo Micronucleus Test
The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, typically rodents. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in treated animals indicates that the substance is genotoxic.
Experimental Protocol (Following OECD 474 Guidelines):
-
Animal Selection and Dosing: Healthy young adult rodents (e.g., mice or rats) are used. The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control.
-
Treatment Schedule: Animals are typically treated once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours for bone marrow).
-
Slide Preparation and Staining: Smears are prepared from the collected cells and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: A statistically significant number of PCEs (typically at least 4000 per animal) are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A positive response is characterized by a dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the control group.
Conclusion
The comparative data presented in this guide indicate that this compound, Benzidine, and 4-Aminobiphenyl are all potent mutagens, requiring metabolic activation to exert their genotoxic effects. While direct quantitative comparisons across different studies should be made with caution due to variations in experimental conditions, the available data suggest that all three compounds exhibit significant mutagenic activity in standard test systems. A thorough understanding of their mechanisms of action and the standardized protocols for their detection is essential for the risk assessment and management of these and other structurally related arylamines in research and industrial settings.
References
- 1. Metabolic activation of this compound in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Aminofluorene Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental findings related to the genotoxic carcinogen 2-aminofluorene (2-AF). By presenting data from various laboratories in a standardized format, this guide aims to facilitate the cross-validation of research findings and highlight key areas of consistency and variability.
This compound, a well-characterized arylamine procarcinogen, has been extensively studied to understand its mechanisms of metabolic activation and genotoxicity. In vivo and in vitro, 2-AF undergoes metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis. This guide synthesizes findings from multiple laboratories to provide a comprehensive overview of 2-AF research, with a focus on quantitative data, experimental methodologies, and the cellular response to 2-AF-induced DNA damage.
Comparative Analysis of this compound DNA Adduct Levels
A critical aspect of 2-AF research is the quantification of DNA adducts in target tissues, as the level of these adducts is often correlated with carcinogenic potential. The following tables summarize quantitative data on 2-AF-induced DNA adducts from different studies, primarily in rodent models. The data is presented to highlight the influence of factors such as species, strain, acetylator phenotype, and experimental conditions on the extent of DNA damage.
Table 1: In Vivo this compound DNA Adduct Levels in Rodent Liver
| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference Lab/Study |
| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54 | [1] |
| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators | [2] |
| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators | [2] |
| Mouse (A.B6-Natr) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | 5-7 times higher than B6.A-Nats | [2] |
| Mouse (B6.A-Nats) | Slow | 60 mg/kg | 3 h | dG-C8-AF | 5-7 times lower than A.B6-Natr | [2] |
| Syrian Hamster | Rapid | 60 mg/kg, single injection | 18-36 h (peak) | dG-C8-AF | Not significantly different from slow in liver | |
| Syrian Hamster | Slow | 60 mg/kg, single injection | 18-36 h (peak) | dG-C8-AF | Not significantly different from rapid in liver |
Table 2: In Vivo this compound DNA Adduct Levels in Other Rodent Tissues
| Species/Strain | Tissue | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference Lab/Study |
| Syrian Hamster | Urinary Bladder | Rapid | 60 mg/kg, single injection | 18-36 h (peak) | dG-C8-AF | Four-fold higher than slow acetylators | |
| Syrian Hamster | Urinary Bladder | Slow | 60 mg/kg, single injection | 18-36 h (peak) | dG-C8-AF | Four-fold lower than rapid acetylators | |
| Dog | Urothelium | Not Applicable | Single dose (oral) | Not Specified | Peroxidase-derived adducts, dG-C8-AF | Variable between individuals | |
| Dog | Liver | Not Applicable | Single dose (oral) | Not Specified | dG-C8-AF | Variable between individuals |
Experimental Protocols: A Foundation for Cross-Lab Comparison
Variations in experimental methodologies can significantly contribute to differing results between laboratories. Below are detailed protocols for key experiments commonly used in 2-AF research.
In Vivo Rodent Studies for DNA Adduct Analysis
This protocol outlines a general procedure for administering 2-AF to rodents and subsequently analyzing DNA adducts.
1. Animal Models:
-
Species and Strain: Commonly used models include Sprague-Dawley rats, and various mouse strains such as C57BL/6J and A/J, which differ in their N-acetyltransferase (NAT) activity. Congenic mouse lines that differ only at the Nat2 locus are valuable for isolating the effect of acetylator phenotype.
-
Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. An acclimation period of at least one week is standard.
2. This compound Administration:
-
Dosing Solution: 2-AF is often dissolved in a vehicle such as corn oil or dimethyl sulfoxide (DMSO).
-
Route of Administration: Common routes include intraperitoneal (i.p.) injection or oral gavage. For voluntary oral administration, the compound can be mixed into a palatable jelly.
-
Dosage: Doses can range from low levels (e.g., 5 mg/kg) to higher, acute doses (e.g., 60 mg/kg) depending on the study's objectives.
3. Tissue Collection and DNA Isolation:
-
At predetermined time points after administration, animals are euthanized.
-
Target tissues (e.g., liver, bladder, kidney) are excised, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Genomic DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available kits.
4. DNA Adduct Analysis by ³²P-Postlabelling:
-
The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Adducts can be enriched by methods such as nuclease P1 digestion, which removes normal nucleotides.
-
Radiolabeling: The 3'-monophosphate of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Adduct levels are quantified by detecting the radioactive decay and are typically expressed as relative adduct labeling (RAL) or as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Signaling Pathways and Experimental Workflows
The genotoxic effects of this compound are mediated through its metabolic activation and subsequent formation of DNA adducts, which trigger cellular DNA damage response pathways.
Metabolic Activation of this compound
The following diagram illustrates the key metabolic steps involved in the activation of this compound to its DNA-reactive forms.
DNA Damage Response Pathway
The formation of bulky DNA adducts by 2-AF metabolites stalls DNA replication and transcription, triggering the DNA Damage Response (DDR) pathway. This complex signaling network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
Experimental Workflow for In Vivo DNA Adduct Analysis
The following diagram outlines a typical workflow for an in vivo study investigating 2-AF-induced DNA adducts.
Conclusion
References
2-Aminofluorene vs. Benzo[a]pyrene: A Comparative Analysis of Two Prototypical Genotoxic Carcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic and carcinogenic properties of two well-characterized procarcinogens: 2-Aminofluorene (2-AF) and Benzo[a]pyrene (BaP). Both compounds require metabolic activation to exert their mutagenic and carcinogenic effects, primarily through the formation of reactive intermediates that bind to DNA, forming adducts. This analysis summarizes key quantitative data, details experimental methodologies for their assessment, and visualizes the critical biological pathways involved.
Executive Summary
| Feature | This compound (2-AF) | Benzo[a]pyrene (BaP) |
| Chemical Class | Aromatic Amine | Polycyclic Aromatic Hydrocarbon (PAH) |
| Primary Metabolic Activation | N-hydroxylation followed by esterification | Formation of diol epoxides |
| Key Activating Enzymes | Cytochrome P450 (CYP1A2), N-acetyltransferases (NATs), Sulfotransferases (SULTs) | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase |
| Primary DNA Adducts | C8 and N2 of guanine | N2 of guanine, N6 of adenine |
| Mutagenicity | Potent mutagen, particularly causing frameshift mutations. | Potent mutagen, primarily causing base pair substitutions (G to T transversions). |
| Carcinogenicity | Established carcinogen, primarily targeting the liver and urinary bladder. | Potent carcinogen, targeting multiple organs including the lung, skin, and forestomach. |
Quantitative Data Comparison
The following tables summarize key quantitative data from genotoxicity and carcinogenicity studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | TA1538 | Required | ~300 | |
| Benzo[a]pyrene | TA100 | Required | ~200 | |
| This compound | TA98 | Required | High activity reported | |
| Benzo[a]pyrene | TA98 | Required | Moderate to high activity reported |
Note: Mutagenic potency can vary significantly depending on the S9 preparation and specific experimental conditions.
Table 2: Comparative Carcinogenicity - TD50 Values in Rats (Oral Administration)
| Compound | Sex | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| 2-Acetylaminofluorene | Male | Liver, Mammary Gland, Skin | 1.22 | |
| Benzo[a]pyrene | Male | Stomach | 0.956 | |
| 2-Acetylaminofluorene | Female | Liver, Mammary Gland, Skin | Not explicitly separated | |
| Benzo[a]pyrene | Female | Stomach, Oral Cavity | 3.47 |
*Data for 2-Acetylaminofluorene (2-AAF), the N-acetylated precursor of 2-AF, is presented here as it is extensively studied and metabolically linked. 2-AAF is readily deacetylated to 2-AF in vivo.
Table 3: Predominant DNA Adducts Formed
| Compound | Major Adducts | Target Base | Reference |
| This compound | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | Guanine | |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | Guanine | ||
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | Guanine | ||
| Benzo[a]pyrene | (+)-trans-anti-[BP]-N2-dG | Guanine | |
| (-)-trans-anti-[BP]-N2-dG | Guanine | ||
| dA-N6–BPDE | Adenine |
Signaling and Metabolic Activation Pathways
The genotoxicity of both this compound and Benzo[a]pyrene is contingent upon their metabolic activation to electrophilic intermediates that can form covalent bonds with DNA.
This compound Metabolic Activation
This compound undergoes N-hydroxylation primarily by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-2-aminofluorene. This intermediate can then be further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously break down to form a nitrenium ion that readily reacts with DNA.
Benzo[a]pyrene Metabolic Activation
The primary pathway for Benzo[a]pyrene activation involves a series of enzymatic reactions. Initially, CYP1A1 and CYP1B1 metabolize BaP to an epoxide. Epoxide hydrolase then converts this to a dihydrodiol. A second epoxidation by CYPs in the "bay region" of the molecule forms the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is highly reactive towards DNA.
Validation of analytical methods for 2-Aminofluorene detection
A Comparative Guide to the Validation of Analytical Methods for 2-Aminofluorene Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable detection of this compound (2-AF), a known genotoxic impurity, is of paramount importance. This guide provides a comprehensive comparison of various analytical methods for 2-AF detection, with a focus on their validation to ensure data integrity and regulatory compliance. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and emerging Biosensor technologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in various matrices. Its versatility, robustness, and high resolution make it a preferred method for routine analysis.
Experimental Protocol for HPLC Method Validation
The validation of an HPLC method for this compound should be conducted in accordance with the International Council on Harmonisation (ICH) Q2(R2) guidelines.[1]
a. System Suitability: Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is adequate for the analysis. This includes evaluating parameters like retention time, peak area, tailing factor, and theoretical plates of a standard solution of this compound.
b. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of a blank, a placebo, a this compound standard, and a spiked sample. Peak purity analysis using a photodiode array (PDA) detector can also be employed.
c. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations of this compound are prepared and injected. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²), y-intercept, and slope of the regression line.
d. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by the recovery of spiked samples. A known amount of this compound is added to a blank matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
e. Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration in a short period.
-
Intermediate Precision (Inter-day and inter-analyst precision): The analysis is repeated on different days and by different analysts to assess the ruggedness of the method.
f. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[2]
g. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This may include changes in mobile phase composition, pH, flow rate, and column temperature.
HPLC Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Aromatic Amine Analysis |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2%[3] |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 5.0% | Intra-day: < 2% Inter-day: < 3%[4] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Note: The representative data is based on typical performance for aromatic amine analysis by HPLC and may vary for a specific this compound method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and selectivity, making it suitable for the trace-level detection of this compound.
Experimental Protocol for GC-MS Method Validation
The validation protocol for a GC-MS method is similar to that of HPLC, following ICH guidelines. Key considerations for GC-MS include:
a. Derivatization: this compound may require derivatization to increase its volatility and thermal stability for GC analysis. The derivatization step itself should be optimized and validated for consistency.
b. Specificity: Specificity is inherently high in GC-MS due to the use of mass spectrometry. It is confirmed by analyzing blank and spiked samples and ensuring no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the standard.
c. Linearity, Accuracy, Precision, LOD, and LOQ: These parameters are assessed using similar procedures as described for HPLC. For GC-MS, the ion abundance of a specific mass fragment is plotted against the concentration to determine linearity.
d. Robustness: Robustness testing for GC-MS may involve varying parameters such as injector temperature, oven temperature ramp rate, and gas flow rate.
GC-MS Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Aromatic Amine Analysis |
| Linearity (r²) | ≥ 0.995 | > 0.9952[5] |
| Accuracy (% Recovery) | 70 - 130% | 76.6% - 106.3% |
| Precision (RSD%) | ≤ 15% | < 12.9% |
| LOD | Signal-to-Noise ratio of 3:1 | 23 µg/L - 94 µg/L |
| LOQ | Signal-to-Noise ratio of 10:1 | 96 µg/L - 277 µg/L |
Note: The representative data is based on a study of other aromatic amines and serves as an example of expected performance.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological assay used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. For this compound, a competitive ELISA format is typically employed. This method is known for its high throughput and sensitivity.
Experimental Protocol for ELISA Method Validation
a. Specificity and Cross-Reactivity: The specificity of the antibody used is critical. It should be tested against structurally related compounds to determine the degree of cross-reactivity.
b. Calibration Curve and Linearity: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The linear range of the assay is determined from this curve.
c. Accuracy: Accuracy is determined by spike and recovery experiments. Known concentrations of this compound are added to the sample matrix, and the recovery is calculated.
d. Precision:
-
Intra-assay precision: Determined by running multiple replicates of the same sample in a single assay.
-
Inter-assay precision: Determined by running the same samples in multiple assays on different days.
e. Limit of Detection (LOD): The LOD is typically defined as the concentration corresponding to the mean absorbance of the zero standard plus two or three standard deviations. An ELISA for a related compound, N-(guanin-8-yl)-2-acetylaminofluorene, demonstrated a detection limit of less than 10 fmol.
ELISA Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Immunoassays |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% | 85% - 115% |
| Precision (RSD%) | Intra-assay: ≤ 10% Inter-assay: ≤ 15% | Intra-assay: < 10% Inter-assay: < 15% |
| LOD | - | < 10 fmol (for a related compound) |
Note: The representative data is based on general immunoassay validation and a study on a related compound.
Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical detector. For this compound detection, immunosensors (antibody-based) or aptasensors (aptamer-based) could be developed. While specific validated biosensors for this compound are not widely reported, this section outlines the general principles and validation requirements.
Conceptual Experimental Protocol for Biosensor Validation
a. Specificity: The biological recognition element (antibody or aptamer) must exhibit high specificity for this compound with minimal cross-reactivity to other structurally similar molecules.
b. Linearity and Dynamic Range: The sensor's response to different concentrations of this compound is measured to establish the linear working range.
c. Sensitivity (LOD): The lowest concentration of this compound that produces a measurable response from the biosensor.
d. Reproducibility and Stability: The consistency of the biosensor's response is evaluated over multiple measurements and over time to determine its operational and storage stability.
e. Matrix Effects: The influence of the sample matrix on the biosensor's performance is assessed to ensure its applicability to real-world samples.
Biosensor Validation Data Summary
| Validation Parameter | General Expectations |
| Linearity (r²) | ≥ 0.98 |
| Precision (RSD%) | ≤ 20% |
| LOD | Highly variable, potentially in the pg/mL to ng/mL range |
| Response Time | Typically rapid (minutes) |
Visualizations
General Workflow for Analytical Method Validation
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journal.gnest.org [journal.gnest.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Tumors Induced by 2-Aminofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomic landscapes of tumors induced by the chemical carcinogen 2-aminofluorene (2-AF) and its more extensively studied derivative, 2-acetylaminofluorene (2-AAF). By juxtaposing the molecular alterations found in these tumors with those from other carcinogen-induced and spontaneous tumor models, this document aims to facilitate a deeper understanding of the mechanisms underlying 2-AF-induced carcinogenesis and to aid in the identification of potential therapeutic targets.
Introduction
This compound is a well-established mutagen and carcinogen that has been instrumental in experimental cancer research.[1] Metabolic activation of 2-AF and 2-AAF leads to the formation of DNA adducts, which, if not repaired, can result in mutations that drive the initiation and progression of cancer, primarily hepatocellular carcinoma (HCC).[2] Understanding the specific genomic alterations—including somatic mutations, copy number variations (CNVs), and changes in gene expression—is crucial for elucidating the distinct carcinogenic mechanisms of 2-AF and for developing targeted therapies.
Comparative Analysis of Somatic Mutations
The mutational landscape of chemically-induced tumors often reflects the mutagenic properties of the causative agent. Below is a comparison of frequently mutated genes in liver tumors induced by 2-AAF and another common chemical carcinogen, diethylnitrosamine (DEN), as well as in spontaneous liver tumors.
| Gene | 2-AAF-Induced HCC (Rat)[3][4] | DEN-Initiated HCC (Mouse)[5] | Spontaneous HCC (Mouse) |
| H-ras | High frequency of C→A transversions at codon 61 | Activating mutations at codon 61 | Mutations at codon 117 |
| p53 | 31.1% (33/106) with G→A transitions being most common | Low frequency | Variable |
| Braf | Data not available | Hotspot mutations at codon 584 | Rare non-synonymous SNVs |
| Egfr | Data not available | Hotspot mutations at codon 254 | Rare non-synonymous SNVs |
| Ctnnb1 (β-catenin) | Implicated, but specific frequency data in 2-AAF models is limited | Implicated in progression, often with Apc mutations | Data not available |
| Apc | Low frequency in some chemically-induced models | Truncating mutations in 21% of carcinomas | Data not available |
Alterations in Key Signaling Pathways
The genomic alterations in 2-AF/2-AAF-induced tumors converge on several critical signaling pathways implicated in cancer development.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a common event in liver cancer. While specific mutation frequencies for key pathway genes like Ctnnb1 and Apc in 2-AAF-induced tumors are not extensively documented, studies on other chemically-induced colon tumors show that mutations in Ctnnb1 are more frequent than in Apc. These mutations often lead to the overexpression of β-catenin and its downstream target, c-jun.
Caption: Simplified Wnt/β-catenin signaling pathway.
p53 Signaling Pathway
The tumor suppressor gene p53 is a critical regulator of the cell cycle and apoptosis. In 2-AAF-induced rat HCC, p53 mutations are observed in approximately 31.1% of tumors, with a high frequency of G→A transitions. The location and frequency of these mutations can be associated with the differentiation state of the tumor.
Experimental Protocols
Induction of Hepatocellular Carcinoma with 2-Acetylaminofluorene in Rodents
A common protocol for inducing liver tumors involves the administration of an initiating agent, such as DEN, followed by a promoting agent like 2-AAF.
Example Protocol:
-
Initiation: Male Fischer 344 rats (6-8 weeks old) receive a single intraperitoneal (i.p.) injection of DEN (e.g., 50 mg/kg body weight).
-
Promotion: Two weeks after initiation, animals are fed a diet containing 2-AAF (e.g., 0.02-0.05%) for a specified period. A partial hepatectomy or administration of carbon tetrachloride can be performed to enhance the promoting effect.
-
Tumor Development: Animals are monitored for tumor development over several months. Livers are then harvested for histological and molecular analysis.
Caption: Workflow for 2-AAF-induced hepatocarcinogenesis.
Whole-Exome Sequencing (WES) and Bioinformatic Analysis
1. DNA Extraction and Library Preparation: Genomic DNA is extracted from tumor and matched normal tissues. The exonic regions are captured using a commercially available kit (e.g., Agilent SureSelect Mouse All Exon Kit). Sequencing libraries are then prepared and sequenced on a high-throughput platform like the Illumina HiSeq.
2. Bioinformatic Pipeline for Somatic Mutation Calling: A typical bioinformatic pipeline for identifying somatic mutations from WES data includes the following steps:
-
Read Alignment: Sequencing reads are aligned to the reference mouse genome (e.g., GRCm38/mm10).
-
Variant Calling: Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified using multiple variant callers (e.g., MuTect2, VarScan2, Strelka2) to increase accuracy.
-
Filtering: Germline variants from the matched normal tissue are subtracted. Further filtering is applied to remove common polymorphisms and sequencing artifacts.
Caption: A standard bioinformatics pipeline for WES data.
Conclusion
The comparative genomic analysis of tumors induced by this compound and its derivatives reveals a distinct mutational landscape characterized by specific alterations in key oncogenes and tumor suppressor genes. While sharing some commonalities with other liver cancer models, such as the involvement of the Wnt/β-catenin and p53 pathways, the specific mutation patterns, particularly in the H-ras gene, highlight the unique mutagenic signature of 2-AAF. Further research focusing on a comprehensive characterization of copy number variations and gene expression profiles will be essential to fully delineate the molecular mechanisms of 2-AF-induced tumorigenesis and to identify novel therapeutic vulnerabilities.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. ras mutations in 2-acetylaminofluorene-induced lung and liver tumors from C3H/HeJ and (C3H x A/J)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Apc Cooperates with Activated Oncogenes to Induce Liver Tumor Formation in Mice [escholarship.org]
- 4. p53 gene mutational spectra in hepatocellular carcinomas induced by 2-acetylaminofluorene and N-nitroso-2-acetylaminofluorene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational landscape of a chemically-induced mouse model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chemopreventive Agents Against 2-Aminofluorene-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of various chemopreventive agents against carcinogenesis induced by 2-Aminofluorene (2-AF), a potent environmental and industrial carcinogen. The information presented herein is intended to aid researchers and drug development professionals in identifying promising candidates for further investigation and potential clinical application. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways.
Introduction to this compound Carcinogenesis
This compound is a synthetic arylamine that has been extensively used as a model compound in cancer research. It is a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation process, primarily occurring in the liver, leads to the formation of reactive metabolites that can bind to DNA, forming DNA adducts. These adducts can induce mutations and initiate the process of carcinogenesis, leading to the development of tumors, particularly in the liver, bladder, and mammary glands. Given the well-characterized mechanism of 2-AF-induced cancer, it serves as an excellent model for evaluating the efficacy of potential chemopreventive agents.
Chemoprevention is a strategy that utilizes natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis. These agents can act through various mechanisms, including the modulation of carcinogen metabolism, the scavenging of reactive oxygen species, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). This guide will compare the effectiveness of several promising chemopreventive agents in mitigating the carcinogenic effects of 2-AF and its closely related and more frequently studied analog, 2-acetylaminofluorene (2-AAF).
Comparative Efficacy of Chemopreventive Agents
The following table summarizes the quantitative data from various preclinical studies evaluating the efficacy of different chemopreventive agents against 2-AF or 2-AAF-induced carcinogenesis. The data highlights the potential of these agents to reduce tumor incidence, inhibit DNA damage, and modulate key cellular processes involved in cancer development.
| Chemopreventive Agent | Carcinogen | Animal Model | Key Efficacy Parameters | Quantitative Results |
| Kolaviron | 2-AAF | Rats | Hepatic enzyme levels (ALT, AST), Lipid peroxidation | - ALT reduction: ~58%- AST reduction: ~62%- Lipid peroxidation inhibition: ~66% |
| Butylated Hydroxyanisole (BHA) | 2-AAF | Rats | Hepatic enzyme levels (ALT, AST), Lipid peroxidation | - ALT reduction: ~55%- AST reduction: ~63%- Lipid peroxidation inhibition: ~64% |
| N-Acetylcysteine (NAC) | 2-AAF | Rats | Formation of DNA adducts | - Significant reduction in dG-C8-aminofluorene and dG-N2-acetylaminofluorene adducts |
| Sulforaphane | General | N/A | Induction of Phase II enzymes (NRF2 pathway) | Potent inducer of NRF2 signaling, enhancing detoxification of carcinogens.[1][2][3] |
| Resveratrol | General | Mice (Skin cancer model) | Tumor regression, Apoptosis | - Significant tumor regression in combination with 5-FU.[4]- Increased apoptosis in cancer cells.[5] |
| Curcumin & Green Tea Catechins | DMH | Rats | Aberrant Crypt Foci (ACF) number, Tumor incidence | - Significant inhibition of ACF formation.- Significant reduction in colorectal cancer incidence. |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, this section provides detailed methodologies for key experiments.
2-AAF-Induced Hepatotoxicity Model in Rats (for Kolaviron and BHA evaluation)
-
Animal Model: Male Wistar rats.
-
Carcinogen Administration: 2-Acetylaminofluorene (2-AAF) was administered in the diet at a concentration of 0.05% (w/w) for a specified period.
-
Chemopreventive Agent Administration:
-
Kolaviron was administered orally at a dose of 100 mg/kg body weight.
-
Butylated Hydroxyanisole (BHA) was administered in the diet at a concentration of 0.5% (w/w).
-
-
Efficacy Evaluation:
-
Serum Enzyme Analysis: Blood samples were collected to measure the levels of liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard biochemical assay kits.
-
Lipid Peroxidation Assay: Liver tissues were homogenized, and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, were measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Histopathological Examination: Liver tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.
-
2-AAF-Induced DNA Adduct Formation Model in Rats (for NAC evaluation)
-
Animal Model: Male Sprague-Dawley rats.
-
Carcinogen Administration: 2-Acetylaminofluorene (2-AAF) was administered in the diet.
-
Chemopreventive Agent Administration: N-Acetylcysteine (NAC) was administered in the drinking water.
-
Efficacy Evaluation:
-
DNA Isolation: Liver DNA was isolated from the treated animals.
-
32P-Postlabeling Assay: The isolated DNA was enzymatically digested to nucleotides, which were then radiolabeled with 32P-ATP. The 32P-labeled DNA adducts were separated by thin-layer chromatography (TLC) and quantified using a phosphorimager. This technique allows for the sensitive detection and quantification of various types of DNA adducts.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound carcinogenesis and a general experimental workflow for evaluating chemopreventive agents.
Metabolic Activation of this compound and DNA Adduct Formation
Caption: Metabolic activation of this compound leading to DNA damage and cancer.
General Experimental Workflow for Evaluating Chemopreventive Agents
Caption: A generalized workflow for in vivo studies of chemopreventive agents.
Signaling Pathways Targeted by Chemopreventive Agents
References
- 1. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-E2-Related Factor 2 Signaling for Cancer Chemoprevention: Antioxidant Coupled with Antiinflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol synergistically augments anti-tumor effect of 5-FU in vitro and in vivo by increasing S-phase arrest and tumor apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminofluorene DNA Adduct Repair Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA repair pathways involved in the removal of 2-aminofluorene (2-AF) DNA adducts, a class of DNA damage induced by the environmental carcinogen this compound. Understanding the species-specific differences in the efficiency and fidelity of these repair mechanisms is crucial for extrapolating toxicological data from animal models to humans and for the development of targeted cancer therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways.
Key Findings on this compound DNA Adduct Repair
This compound (2-AF) covalently binds to DNA, primarily at the C8 position of guanine, forming bulky N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) adducts. These lesions distort the DNA helix and can block DNA replication and transcription, leading to mutations and cell death if not repaired. The primary defense against such bulky adducts is the Nucleotide Excision Repair (NER) pathway, a highly conserved mechanism from bacteria to humans. Evidence also suggests a potential role for the Mismatch Repair (MMR) system in recognizing these adducts, while the involvement of Base Excision Repair (BER) is considered less significant for these bulky lesions.
Comparative Repair Efficiency of 2-AF and AAF Adducts
The closely related N-acetyl-2-aminofluorene (AAF) adduct, dG-C8-AAF, is often studied alongside the dG-C8-AF adduct. The presence of the acetyl group in AAF induces a greater distortion in the DNA helix, which generally makes it a better substrate for the NER machinery.
| Adduct | Species/System | Repair Efficiency Comparison | Reference |
| dG-C8-AF vs. dG-C8-AAF | Human (HeLa cell extracts) | dG-C8-AAF is a better substrate for NER than dG-C8-AF in various sequence contexts.[1][2] | [3] |
| dG-C8-AF vs. dG-C8-AAF | Escherichia coli (UvrABC nuclease) | The rate of incision for AAF-DNA adducts is faster than for AF adducts in both normal and mutation hotspot DNA sequences.[4] | [4] |
DNA Repair Pathways for this compound Adducts
Nucleotide Excision Repair (NER)
NER is the principal pathway for the removal of bulky DNA adducts like dG-C8-AF. The process involves the recognition of the helical distortion, dual incision of the damaged DNA strand on both sides of the lesion, removal of the adduct-containing oligonucleotide, and synthesis of a new DNA strand using the undamaged strand as a template.
Mismatch Repair (MMR)
The MMR system is primarily responsible for correcting base-base mismatches and small insertions/deletions that occur during DNA replication. However, some studies suggest that MMR proteins can also recognize certain types of DNA damage, including adducts from 2-AF. The recognition of these adducts by the MMR machinery may not always lead to their direct removal but could trigger other cellular responses like apoptosis. The MMR system is highly conserved across species.
Experimental Protocols
32P-Postlabeling Assay for DNA Adduct Detection
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, including those derived from 2-AF. It does not require prior knowledge of the adduct structure or radiolabeled carcinogens.
Methodology
-
DNA Isolation and Digestion:
-
Isolate high-molecular-weight DNA from cells or tissues of interest.
-
Digest 2-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but recommended for low adduct levels):
-
Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducts are resistant.
-
Alternatively, use butanol extraction to enrich for the more hydrophobic adducted nucleotides.
-
-
32P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase. This converts the adducted nucleoside 3'-monophosphates to 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducted nucleotides from the excess of unincorporated [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography (storage phosphor imaging).
-
Quantify the amount of radioactivity in the adduct spots and in the total nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 107 or 108 normal nucleotides.
-
Host Cell Reactivation (HCR) Assay
The HCR assay measures the cellular DNA repair capacity by assessing the ability of cells to repair a damaged reporter plasmid.
Methodology
-
Plasmid Preparation and Damage:
-
A reporter plasmid (e.g., expressing luciferase or another easily quantifiable enzyme) is treated with a DNA-damaging agent that forms 2-AF adducts (e.g., N-acetoxy-2-acetylaminofluorene, which leads to the formation of dG-C8-AF adducts upon deacetylation in the cell).
-
A control, undamaged plasmid is also prepared.
-
-
Transfection:
-
The damaged and undamaged plasmids are transfected into the host cells of interest (e.g., primary cells, cell lines from different species).
-
-
Incubation and Gene Expression:
-
The transfected cells are incubated for a period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.
-
-
Cell Lysis and Reporter Assay:
-
The cells are lysed, and the activity of the reporter enzyme is measured.
-
-
Calculation of DNA Repair Capacity:
-
The repair capacity is calculated as the ratio of the reporter gene expression from the damaged plasmid to that from the undamaged plasmid. This ratio reflects the extent to which the cells were able to repair the adducts and restore gene expression.
-
Species-Specific Considerations and Future Directions
While the fundamental mechanisms of DNA repair are conserved, species-specific differences in the expression levels and activities of repair proteins, as well as variations in metabolic activation and detoxification pathways for carcinogens like 2-AF, can significantly impact the overall efficiency of adduct removal. For instance, studies on other aromatic amines have shown that humans may have a higher capacity for metabolic activation compared to rodents, leading to higher adduct levels. Conversely, differences in DNA repair capacity can also influence species susceptibility to carcinogenesis.
Further research is needed to obtain more quantitative data on the repair of 2-AF adducts in a wider range of species, particularly in rodent models commonly used in toxicological studies. Such data, generated using standardized assays like those described above, will be invaluable for improving human health risk assessments for environmental carcinogens.
References
- 1. Nucleotide excision repair of 2-acetylaminofluorene- and this compound-(C8)-guanine adducts: molecular dynamics simulations elucidate how lesion structure and base sequence context impact repair efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide excision repair of 2-acetylaminofluorene- and this compound-(C8)-guanine adducts: molecular dynamics simulations elucidate how lesion structure and base sequence context impact repair efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nucleotide excision repair of 2-acetylaminofluorene- and this compound-(C8)-guanine adducts: molecular dynamics simulations elucidate how lesion structure and base sequence context impact repair efficiencies | Semantic Scholar [semanticscholar.org]
- 4. Rate of incision of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts by UvrABC nuclease is adduct- and sequence-specific: comparison of the rates of UvrABC nuclease incision and protein-DNA complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Carcinogenic Potential of 2-Aminofluorene: A Meta-analysis and Comparative Guide
For Immediate Release
This guide provides a comprehensive meta-analysis of 2-Aminofluorene (2-AF) carcinogenicity studies for researchers, scientists, and drug development professionals. By objectively comparing performance with alternative compounds and presenting supporting experimental data, this document serves as a critical resource for understanding the toxicological profile of this synthetic arylamine.
Executive Summary
This compound, a compound primarily used in laboratory research, has demonstrated carcinogenic properties in multiple animal studies.[1] It can be biologically converted to the well-known carcinogen 2-acetylaminofluorene (2-AAF), and many of their reactive metabolites and DNA adducts are similar.[1] This analysis synthesizes findings from various carcinogenicity bioassays in rodent models, detailing tumor incidence, experimental methodologies, and the molecular pathways implicated in its carcinogenic action.
Quantitative Carcinogenicity Data
The carcinogenic effects of this compound and its primary metabolite, 2-Acetylaminofluorene, have been evaluated in several studies. The following tables summarize the tumor incidence data from key long-term bioassays in rats and mice.
Table 1: Carcinogenicity of this compound (2-AF) in Rats
| Strain | Sex | Route of Administration | Dose | Duration | Target Organ(s) | Tumor Incidence | Reference |
| Holtzman | Male | Diet | 294 ppm | 8 months | Liver, Ear Duct | Liver: 10/12, Ear Duct: 5/12 | Miller et al., 1955[1] |
| Holtzman | Female | Diet | 294 ppm | 8 months | Mammary Gland, Ear Duct | Mammary Gland: 7/11, Ear Duct: 2/11 | Miller et al., 1955[1] |
| Sprague-Dawley | Male | Diet | 0.03% | 10 months | Liver, Small Intestine, Ear Duct | Liver: 12/12, Small Intestine: 4/12, Ear Duct: 7/12 | Miller et al., 1964[1] |
| Sprague-Dawley | Female | Diet | 0.03% | 10 months | Mammary Gland, Ear Duct | Mammary Gland: 10/12, Ear Duct: 3/12 | Miller et al., 1964 |
Table 2: Carcinogenicity of 2-Acetylaminofluorene (2-AAF) in Rats and Mice
| Species/Strain | Sex | Route of Administration | Dose | Duration | Target Organ(s) | Tumor Incidence | Reference |
| Rat (Slonaker) | Female | Diet | 0.031-0.125% | >95 days | Bladder, Ear Duct, Mammary Gland, Liver | 19/39 developed malignant tumors | Wilson et al., 1941 |
| Rat (Wistar) | Male & Female | Diet | 4 mg/day | Not Specified | Liver, Mammary Gland, Ear Duct, Intestine | 93/104 developed malignant tumors | Bielschowsky, 1944 |
| Mouse (CBA) | Not Specified | Gavage | 1.5% suspension | 32-65 weeks | Bladder, Liver, Uterus | 8/10 developed tumors | Armstrong and Bonser, 1947 |
| Mouse (B6C3F1) | Female | Diet | 150-250 ppm | Up to 2 years | Liver, Bladder | Increased incidence compared to controls | Greenman et al., 1987 |
Experimental Protocols
The methodologies employed in the carcinogenicity studies of this compound and 2-Acetylaminofluorene are crucial for the interpretation of the findings. Below are detailed protocols from representative studies.
Rodent Carcinogenicity Bioassay (General Protocol)
A typical 2-year rodent bioassay is conducted to assess the carcinogenic potential of a chemical.
-
Animal Model: Rats and mice are commonly used, with specific strains selected based on their known spontaneous tumor incidence and sensitivity to carcinogens.
-
Group Size: Each experimental and control group typically consists of 50 animals of each sex.
-
Administration Route: The test compound is administered through various routes, most commonly via the diet, drinking water, gavage, or dermal application.
-
Dose Selection: At least two dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined in subchronic toxicity studies.
-
Duration: The exposure period is typically 18-24 months for mice and 24 months for rats.
-
Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumor formation. A complete histopathological examination of all organs and tissues is performed at the end of the study.
Specific Protocol: Miller et al., 1955
-
Animal Model: Holtzman rats.
-
Group Size: 12 males and 12 females per group.
-
Administration: this compound was administered in the diet at a concentration of 294 ppm.
-
Duration: 8 months.
-
Endpoints: Gross and microscopic examination of tissues for tumors.
Mandatory Visualizations
Metabolic Activation of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to reactive electrophilic intermediates that can form adducts with DNA.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Aminofluorene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 2-Aminofluorene in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance, given the compound's hazardous properties. This compound is a primary aromatic amine and a suspected carcinogen and mutagen, necessitating stringent waste management protocols.[1][2][3]
Hazard Profile and Safety Summary
This compound poses significant health risks. It is harmful if swallowed, may cause skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][4] Therefore, all materials contaminated with this chemical must be treated as hazardous waste.
| Identifier | Value |
| CAS Number | 153-78-6 |
| Molecular Formula | C₁₃H₁₁N |
| Molecular Weight | 181.23 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects) |
| Primary Disposal Route | Chemical Incineration |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is high-temperature incineration conducted by a licensed professional waste disposal service. Under no circumstances should this compound or its contaminated materials be disposed of in general waste or washed down the sewer.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, reaction residues, and heavily contaminated items (e.g., weighing papers, stir bars) in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound must be disposed of as hazardous waste.
-
Solutions: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
2. Containerization and Labeling:
-
Container Type: Use sturdy, leak-proof containers that are chemically compatible with aromatic amines. Ensure the container can be tightly sealed.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
3. On-Site Storage:
-
Store sealed waste containers in a cool, dry, well-ventilated area designated for hazardous waste.
-
Ensure storage is away from incompatible materials, such as strong oxidizing agents.
-
Store containers in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste.
-
Inform the service of the contents of the waste container, providing the Safety Data Sheet (SDS) for this compound if requested.
-
The primary disposal method involves dissolving or mixing the material in a combustible solvent, followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols: Decontamination and Spill Cleanup
Decontamination of Surfaces and Equipment: For non-disposable glassware and equipment, a thorough decontamination procedure is required.
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual this compound. Collect this rinse solvent as hazardous waste.
-
Scrubbing: Scrub surfaces and equipment with alcohol.
-
Final Wash: Proceed with a standard laboratory washing procedure using soap and water.
-
Verification: Where feasible and necessary, analytical methods may be used to confirm the absence of residual contamination before the equipment is returned to general use.
Accidental Spill Cleanup Protocol: In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical safety goggles, impervious gloves, a lab coat, and, if significant dust is present, respiratory protection.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).
-
-
Final Decontamination: Once the bulk of the material is collected, decontaminate the spill area by scrubbing with alcohol. All cleanup materials (absorbents, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
